molecular formula C6H10O5 B1293964 Dimethyl methoxymalonate CAS No. 5018-30-4

Dimethyl methoxymalonate

Cat. No.: B1293964
CAS No.: 5018-30-4
M. Wt: 162.14 g/mol
InChI Key: ORXJMBXYSGGCHG-UHFFFAOYSA-N
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Description

Dimethyl methoxymalonate is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-methoxypropanedioate
Source PubChem
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InChI

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJMBXYSGGCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198226
Record name Dimethyl methoxymalonate
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5018-30-4
Record name 1,3-Dimethyl 2-methoxypropanedioate
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Record name Dimethyl methoxymalonate
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Record name Dimethyl methoxymalonate
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Record name Dimethyl methoxymalonate
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Foundational & Exploratory

synthesis of dimethyl methoxymalonate from dimethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl methoxymalonate from dimethyl malonate, a key transformation in the production of various pharmaceutical intermediates and other fine chemicals. The primary route discussed is a two-step process involving the chlorination of dimethyl malonate to form dimethyl 2-chloromalonate, followed by a nucleophilic substitution with a methoxide (B1231860) source to yield the final product.

Core Synthesis Pathway

The synthesis proceeds through two distinct stages:

  • Chlorination: The active methylene (B1212753) group of dimethyl malonate is chlorinated to produce dimethyl 2-chloromalonate.

  • Methoxylation: The chlorine atom in dimethyl 2-chloromalonate is displaced by a methoxy (B1213986) group.

Below is a visual representation of the overall experimental workflow.

Synthesis_Workflow cluster_chlorination Step 1: Chlorination cluster_methoxylation Step 2: Methoxylation A Dimethyl Malonate C Reaction at 40-45°C A->C B Sulfuryl Chloride B->C D Dimethyl 2-chloromalonate (crude) C->D E Dimethyl 2-chloromalonate D->E Purification (optional) G Nucleophilic Substitution E->G F Sodium Methoxide in Methanol (B129727) F->G H This compound G->H

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-chloromalonate

This protocol is adapted from a scalable, pilot-plant-proven method.

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas

  • 50-L all-glass reactor (or appropriately scaled vessel) equipped with a stirrer, dropping funnel, and temperature control.

Procedure:

  • Purge the reactor with nitrogen and charge it with dimethyl malonate (e.g., 20 kg, 151.4 mol) at 25 °C.

  • With stirring, add sulfuryl chloride (e.g., 24.5 kg, 181.7 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25 °C.

  • After the addition is complete, gradually heat the reaction mixture to 40-45 °C.

  • Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Gas Chromatography (GC) to check for the consumption of dimethyl malonate.

  • Once the reaction is deemed complete (typically with less than 6% of dimethyl malonate remaining), cool the mixture to 25 °C and stir for an additional 30 minutes.

  • The resulting crude dimethyl 2-chloromalonate can be used directly in the next step or purified further.

Step 2: Synthesis of this compound

The following is a representative protocol for the methoxylation of dimethyl 2-chloromalonate based on established nucleophilic substitution reactions.

Materials:

  • Dimethyl 2-chloromalonate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Reaction vessel with a stirrer, reflux condenser, and nitrogen inlet.

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. The molar ratio of sodium methoxide to dimethyl 2-chloromalonate should be approximately 1.1:1.

  • Cool the sodium methoxide solution in an ice bath.

  • Slowly add the dimethyl 2-chloromalonate to the cooled sodium methoxide solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Chlorination of Dimethyl Malonate

ParameterValueReference
Reactants Dimethyl malonate, Sulfuryl chloride[1]
Molar Ratio (SO₂Cl₂:Dimethyl Malonate) 1.2:1[1]
Reaction Temperature 40-45 °C[1]
Reaction Time 4-5 hours[1]
Yield (Crude) 98%[1]
Purity (Crude, by GC) 90.3 area %[1]

Table 2: Representative Data for Methoxylation of Dimethyl 2-chloromalonate

ParameterValue
Reactants Dimethyl 2-chloromalonate, Sodium Methoxide
Solvent Methanol
Molar Ratio (NaOMe:Dimethyl 2-chloromalonate) ~1.1:1
Reaction Temperature Reflux
Typical Yield >85% (estimated based on similar reactions)

Reaction Pathway Diagram

The chemical transformations involved in this synthesis are illustrated below.

Reaction_Pathway cluster_reagents1 DM Dimethyl Malonate DCM Dimethyl 2-chloromalonate DM->DCM Chlorination DMM Dimethyl Methoxymalonate DCM->DMM Methoxylation SO2Cl2 + SO₂Cl₂ NaOMe + NaOMe / MeOH NaCl - NaCl HCl - HCl SO2 - SO₂

Caption: Chemical reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethyl methoxymalonate (CAS No. 5018-30-4) is a versatile organic compound utilized as a reagent and building block in various chemical syntheses.[1] Its unique structure, featuring a malonate framework with a methoxy (B1213986) group at the α-position, imparts specific reactivity that is valuable in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety considerations. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature with a mild odor.[1][2] Its fundamental properties are summarized below.

Identifiers and General Properties
PropertyValueReference
CAS Number 5018-30-4[3][4][5]
Molecular Formula C6H10O5[1][3][4]
Molecular Weight 162.14 g/mol [1][3][4]
Appearance Clear, colorless to pale yellow liquid[1][2]
Purity (Typical) >95.0% (GC)[2][6]
Physical and Thermodynamic Data

The physical and thermodynamic properties of this compound are crucial for its handling, purification, and use in reactions.

PropertyValueReference
Melting Point 11-12 °C[1][3][7]
Boiling Point 96-97 °C @ 8.3 mmHg110 °C @ 16 mmHg~238-240 °C (estimated at atmospheric pressure)[1][3][6]
Density 1.18 g/cm³[1][2][3]
Refractive Index 1.4225 - 1.4245[1][3]
Flash Point 105 - 107 °C[1][2][7]
pKa (Predicted) 13.05 ± 0.46[1][7]
Standard Enthalpy of Formation (ΔfH°) -794.27 kJ/mol[1]
Critical Temperature 701.91 K (428.76 °C)[1]
Critical Pressure 3415.86 kPa[1]
Critical Volume 0.431 m³/kmol[1]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups, such as the C=O stretch of the ester groups and the C-O stretches.[4]

  • Mass Spectrometry (MS): Mass spectral data is available through various databases, providing information on the compound's molecular weight and fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the provided results, ¹H and ¹³C NMR would be standard methods to confirm the structure, showing characteristic shifts for the methoxy and methyl ester protons and carbons.

Reactivity and Chemical Behavior

The chemical behavior of this compound is defined by the interplay of its functional groups. The methoxy group at the α-position influences the acidity of the α-hydrogen, making it weakly acidic with a high predicted pKa of 13.05.[1] Its reactivity makes it a valuable intermediate in organic synthesis.

Key reactions include:

  • Nucleophilic Substitution: The carbon atoms attached to the methoxy groups can be targeted by nucleophiles.[1]

  • Condensation Reactions: It can react with other carboxylic acid derivatives to form larger, more complex molecules.[1]

  • Multicomponent Reactions: this compound has been successfully used in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to synthesize functionalized heterocyclic compounds like 2H-pyridinyl-2-butenedioates.[1]

G DMM This compound sub Nucleophilic Substitution DMM->sub Targeting C-O bonds cond Condensation Reactions DMM->cond With acid derivatives multi Multicomponent Reactions DMM->multi One-pot synthesis

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and analysis of this compound in a research setting.

Synthesis from Dimethyl Malonate

A common and established route to synthesize derivatives of dimethyl malonate involves the introduction of a functional group at the active methylene (B1212753) position.[1] While a specific, detailed protocol for methoxylation was not found, a general procedure can be inferred from related syntheses, such as the chlorination of dimethyl malonate. The synthesis generally proceeds by generating an enolate from dimethyl malonate, which then reacts with an electrophilic methoxy source.

General Workflow:

  • Deprotonation: Dimethyl malonate is treated with a suitable base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol) to form the corresponding enolate.[8]

  • Methoxylation: The enolate is then reacted with an electrophilic methoxy source.

  • Work-up: The reaction mixture is neutralized, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified, typically by vacuum distillation, to yield pure this compound.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_finish Purification A Dimethyl Malonate D 1. Deprotonation (Enolate Formation) A->D B Base (e.g., NaOMe) B->D C Electrophilic Methoxy Source E 2. Methoxylation C->E D->E F 3. Aqueous Work-up & Extraction E->F G 4. Vacuum Distillation F->G H Pure Dimethyl Methoxymalonate G->H

Purification Protocol: Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation to prevent thermal decomposition.[1]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation: Heat the crude this compound under reduced pressure (e.g., 8-16 mmHg).[1][6]

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature range (e.g., 96-97 °C at 8.3 mmHg or 110 °C at 16 mmHg).[1][6]

  • Storage: Store the purified liquid in a tightly sealed container in a cool, dark place.[2][6]

Analytical Protocol: Gas Chromatography (GC)

The purity of this compound is typically assessed using Gas Chromatography (GC).[2][6]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC System: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

  • Method Parameters:

    • Injector Temperature: ~250 °C

    • Detector Temperature: ~280 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Safety and Handling

This compound requires careful handling due to its potential as an irritant.

  • Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4][6] Some sources also indicate it may cause respiratory irritation (H335).[4][9]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[2]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[2][6]

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dark, and tightly closed container, away from incompatible materials such as oxidizing agents.[2]

In Case of Exposure:

  • Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical advice.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

References

In-Depth Technical Guide to Dimethyl Methoxymalonate (CAS: 5018-30-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (DMMA) is a versatile diester derivative of malonic acid with the chemical formula C6H10O5.[1][2] It serves as a valuable reagent and building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility spans from being a precursor to key synthetic intermediates to its direct application in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 5018-30-4[2]
Molecular Formula C6H10O5[1][2]
Molecular Weight 162.14 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1]
Melting Point 11-12 °C[3]
Boiling Point 110 °C at 16 mmHg[3]
Density 1.18 g/cm³[3]
Refractive Index 1.42[3]
Flash Point 107 °C[3]
Solubility Soluble in alcohol and ether; very slightly soluble in water.[4][5]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Features/SignalsReference(s)
¹H NMR Spectra available, detailed peak assignments require specific solvent information.[6]
¹³C NMR Spectra available, detailed peak assignments require specific solvent information.[6]
Mass Spectrometry (MS) NIST Mass Spectrometry Data available for review.[2]
Infrared (IR) Spectroscopy FTIR spectra available, showing characteristic ester carbonyl stretches.[2]

Synthesis and Reaction Pathways

This compound is primarily synthesized from its parent compound, dimethyl malonate. Its reactivity is centered around the methoxy (B1213986) and ester functionalities, making it a versatile synthon.

Synthesis of this compound

The most common route for the synthesis of this compound involves the methoxylation of dimethyl malonate. While several methods exist, a representative multi-step synthesis is outlined below.[7]

synthesis_workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reaction2 Step 2: Photolysis/Hydrolysis cluster_product Final Product Dimethyl_malonate Dimethyl Malonate Diazotization Reaction with TsN3, Et3N in Acetonitrile Dimethyl_malonate->Diazotization Diazo_intermediate Dimethyl Diazomalonate Diazotization->Diazo_intermediate Photolysis Irradiation (light) in THF/H2O, followed by reaction with Methanol Diazo_intermediate->Photolysis DMMA This compound Photolysis->DMMA

Caption: General workflow for a multi-step synthesis of this compound.

This protocol is based on a known transformation pathway and serves as an illustrative example.[7]

  • Step 1: Formation of Dimethyl Diazomalonate. In a round-bottom flask, dissolve dimethyl malonate in acetonitrile. Cool the solution in an ice bath. Add triethylamine (B128534) (Et3N) followed by the dropwise addition of tosyl azide (B81097) (TsN3). Allow the reaction to stir at room temperature until completion (monitored by TLC). The resulting dimethyl diazomalonate can be isolated after workup.

  • Step 2: Conversion to this compound. In a suitable photochemical reactor, dissolve the dimethyl diazomalonate in a mixture of tetrahydrofuran (B95107) (THF) and water. Irradiate the solution with a suitable light source. This step generates a carbene intermediate. The reaction is then quenched with methanol, which traps the carbene to form the desired this compound. The final product is purified using techniques such as distillation or column chromatography.

Key Reactions and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used as a precursor to other valuable compounds and in C-C bond-forming reactions.[1]

This compound can be readily converted to dimethyl malonate, which is a cornerstone reagent in malonic ester synthesis for the preparation of a wide array of compounds, including fatty acids and various pharmaceutical agents.[1][4]

The active methylene (B1212753) group in this compound allows it to act as a nucleophile in Michael addition reactions, a key method for forming carbon-carbon bonds.[1]

michael_addition DMMA Dimethyl Methoxymalonate Enolate Enolate Intermediate DMMA->Enolate Deprotonation Base Base (e.g., NaOMe) Adduct Michael Adduct Enolate->Adduct Nucleophilic Attack Acceptor Michael Acceptor (α,β-unsaturated carbonyl)

References

Spectroscopic Profile of Dimethyl Methoxymalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl methoxymalonate (CAS No: 5018-30-4), a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.82Singlet6H2 x -OCH₃ (ester)
3.48Singlet3H-OCH₃ (ether)
4.45Singlet1H-CH-

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
167.5C=O (ester)
78.8-CH-
58.7-OCH₃ (ether)
52.8-OCH₃ (ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2956MediumC-H stretch (alkane)
1759StrongC=O stretch (ester)
1438MediumC-H bend (alkane)
1265StrongC-O stretch (ester/ether)
1122StrongC-O stretch (ester/ether)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
1625[M]⁺ (Molecular Ion)
131100[M - OCH₃]⁺
10335[M - COOCH₃]⁺
7540[CH(OCH₃)₂]⁺
5920[COOCH₃]⁺

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of neat this compound is obtained using an FTIR spectrometer. A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin capillary film. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into a gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5 type). The eluting compound is then introduced into the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound, such as this compound, using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

physical properties of dimethyl methoxymalonate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl methoxymalonate is a versatile reagent in organic synthesis, valued for its role in the creation of more complex molecular architectures. An understanding of its physical properties is fundamental for its safe handling, application in chemical reactions, and for purification processes. This technical guide provides an in-depth look at the core physical characteristics of this compound, with a focus on its melting and boiling points.

Core Physical Properties

The physical state and thermal behavior of this compound are critical parameters for its use in a laboratory or industrial setting. At room temperature, it exists as a clear, colorless to pale yellow liquid.[1] Key physical data are summarized in the table below for ease of reference.

Physical PropertyValueNotes
Melting Point 11-12 °C[1]Exists as a liquid at standard room temperature.
Boiling Point 96-97 °C[1][2]At a reduced pressure of 8.3 mmHg.
~238-240 °C[1]Estimated at atmospheric pressure.
110 °C[3]At a reduced pressure of 16 mmHg.
Density 1.18 g/cm³[1]Denser than water.
Refractive Index 1.4225-1.4245[1][2]
Flash Point 105-107 °C[1][2]Important for safety and handling protocols.
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight ~162.14 g/mol [1]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively described in the publicly available literature. However, these properties are typically determined using standard laboratory techniques.

Melting Point Determination: The melting point is generally determined by methods such as capillary melting point apparatus. A small, powdered sample of the solidified material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Boiling Point Determination: The boiling point, particularly at reduced pressures, is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the pressure of the system is recorded as the boiling point at that specific pressure. The boiling point at atmospheric pressure can be extrapolated from data obtained at reduced pressures.

Synthesis and Utility

This compound is a valuable intermediate in organic synthesis. One of its preparatory routes involves dimethyl malonate as a starting material. Its utility extends to the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis_Pathway General Synthesis Pathway Involving this compound cluster_start Starting Materials cluster_product Intermediate Product cluster_final_products Final Products Dimethyl_Malonate Dimethyl Malonate Dimethyl_Methoxymalonate This compound Dimethyl_Malonate->Dimethyl_Methoxymalonate Synthesis Heterocyclic_Compounds Heterocyclic Compounds Dimethyl_Methoxymalonate->Heterocyclic_Compounds Further Reactions Complex_Molecules Other Complex Molecules Dimethyl_Methoxymalonate->Complex_Molecules Further Reactions

Caption: A simplified diagram illustrating the role of this compound as a key intermediate in organic synthesis.

References

An In-depth Technical Guide to the Reactivity of the Methoxy Group in Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (DMM) is a versatile reagent in organic synthesis, valued for its unique structural features. While the reactivity of the active methylene (B1212753) group has been extensively explored, the chemistry of the methoxy (B1213986) group offers a distinct avenue for molecular elaboration. This guide provides a comprehensive overview of the reactivity of the methoxy group in this compound, focusing on key transformations, experimental protocols, and mechanistic insights. Understanding these reactions is crucial for leveraging DMM as a strategic building block in the synthesis of complex molecules, including pharmaceuticals and other functional materials.

Core Reactivity of the Methoxy Group

The methoxy group in this compound, an ether linkage at an alpha-position to two carbonyl functionalities, exhibits reactivity patterns analogous to other α-alkoxy esters. Its reactivity is primarily centered around cleavage of the C-O bond, which can be achieved under various conditions, including strong acids, Lewis acids, and with certain organometallic reagents. The presence of the adjacent ester groups significantly influences the reactivity of the methoxy moiety compared to simple aliphatic ethers.

Demethylation via Ether Cleavage

The cleavage of the methyl-oxygen bond, or demethylation, is a key transformation of the methoxy group. This can be accomplished using strong protic acids or Lewis acids, proceeding through either SN1 or SN2 mechanisms depending on the reaction conditions and the stability of potential carbocation intermediates.[1][2]

  • With Strong Protic Acids (e.g., HBr, HI): In the presence of strong acids like hydrobromic or hydroiodic acid, the ether oxygen is protonated, forming a good leaving group (methanol).[3] A subsequent nucleophilic attack by the halide ion on the methyl group (SN2) or formation of a carbocation at the malonate center followed by nucleophilic attack (SN1) leads to the cleavage of the C-O bond.[4][5] Given the potential for stabilization of a carbocation by the adjacent ester groups, an SN1 pathway may be favored under certain conditions.

  • With Lewis Acids (e.g., AlCl₃, BBr₃): Lewis acids can also facilitate the cleavage of the methoxy group by coordinating to the oxygen atom, thereby weakening the C-O bond and making it more susceptible to nucleophilic attack.[6] This method can offer greater selectivity, particularly for molecules with multiple methoxy groups.

Reaction with Organometallic Reagents

The interaction of this compound with organometallic reagents, such as Grignard reagents, presents another avenue for the transformation of the methoxy group. While the ester functionalities are also susceptible to attack, the presence of the methoxy group at the α-position can lead to displacement reactions. The coordination of the Grignard reagent to both the methoxy oxygen and one of the carbonyl oxygens can facilitate a nucleophilic attack on the carbon bearing the methoxy group, leading to its displacement.

Experimental Protocols

The following are detailed methodologies for key reactions involving the methoxy group of this compound. These protocols are based on established procedures for similar substrates and are intended to serve as a starting point for experimental design.

Demethylation of this compound using Aluminum Chloride

This protocol is adapted from a general procedure for the regioselective demethylation of phenolic esters.[6]

Objective: To selectively cleave the methoxy group of this compound to yield dimethyl hydroxymalonate.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry acetonitrile

  • 5% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Chloroform (B151607)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve 100 mg of this compound in 10 mL of dry acetonitrile.

  • To this solution, add 1.0 g of anhydrous aluminum chloride in portions while stirring at room temperature (25 °C).

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 30-60 minutes), cautiously add 10 mL of 5% dilute HCl to the reaction mixture and stir for 5 minutes to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-chloroform gradient to yield dimethyl hydroxymalonate.

Reaction of this compound with a Grignard Reagent

This protocol is a generalized procedure based on the reactivity of esters with organometallic reagents.[7][8]

Objective: To displace the methoxy group of this compound with an alkyl or aryl group from a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution of this compound over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties and reactivity of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₅[9]
Molecular Weight162.14 g/mol [9]
Boiling Point96-97 °C at 8.3 mmHg[10]
Melting Point11-12 °C[10]
pKa (predicted)13.05 ± 0.46[10]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ (ppm): 3.82 (s, 6H, 2 x OCH₃ ester), 4.31 (s, 1H, CH), 3.46 (s, 3H, OCH₃ ether)[9][11]
¹³C NMR (CDCl₃)δ (ppm): 167.8 (C=O), 80.5 (CH-O), 58.9 (OCH₃ ether), 52.8 (OCH₃ ester)[11]
IR (neat, cm⁻¹)2950 (C-H stretch), 1750 (C=O stretch), 1100 (C-O stretch)[9]
Mass Spec (EI)m/z: 131, 103, 75, 59[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for studying the reactivity of the methoxy group in this compound.

Demethylation_Mechanism DMM This compound Protonated_DMM Protonated DMM (Oxonium Ion) DMM->Protonated_DMM + H⁺ Carbocation Carbocation Intermediate (SN1 Pathway) Protonated_DMM->Carbocation - CH₃OH (slow) SN2_TS SN2 Transition State Protonated_DMM->SN2_TS + X⁻ Product Dimethyl Hydroxymalonate Carbocation->Product + H₂O SN2_TS->Product + CH₃X Methanol Methanol HX H-X (e.g., HBr) X_ion X⁻

Caption: Proposed mechanisms for acid-catalyzed demethylation.

Grignard_Reaction DMM This compound Chelate Chelated Intermediate DMM->Chelate + R-MgX Grignard R-MgX Addition_Product Alkylated Malonate Chelate->Addition_Product Nucleophilic Attack Final_Product Final Product Addition_Product->Final_Product Workup Workup Aqueous Workup

Caption: Reaction pathway with a Grignard reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Prepare Dimethyl Methoxymalonate Solution Reaction_Setup Set up Reaction under Controlled Conditions Reactant_Prep->Reaction_Setup Reagent_Prep Prepare Reagent (e.g., Lewis Acid or Grignard) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction (TLC, GC, etc.) Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield_Calc Calculate Yield Characterization->Yield_Calc

Caption: General experimental workflow diagram.

Conclusion

The methoxy group in this compound is a reactive handle that can be manipulated through several synthetic strategies. Demethylation under acidic conditions and substitution reactions with organometallic reagents are two promising avenues for the functionalization of this molecule at a position other than the alpha-carbon. While specific protocols for this compound are not abundant in the literature, the principles of ether cleavage and reactivity of α-alkoxy esters provide a solid foundation for developing new synthetic methodologies. The protocols and data presented in this guide are intended to empower researchers to explore the full synthetic potential of the methoxy group in this compound for applications in drug discovery and materials science.

References

In-Depth Technical Guide to the Solubility of Dimethyl Methoxymalonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (CAS No: 5018-30-4) is a key building block in organic synthesis, valued for its role in the creation of complex molecular architectures. Its application as a precursor in the synthesis of various pharmaceuticals, including barbiturates and intermediates for sulfonamide drugs, underscores the importance of a comprehensive understanding of its physicochemical properties.[1][2][3] This guide offers a detailed examination of the solubility of this compound in common organic solvents, presents a robust experimental protocol for its quantitative analysis, and visualizes a critical synthetic pathway in which it or its analogs are employed.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is crucial for its effective use in research and development.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₅[4][5]
Molecular Weight 162.14 g/mol [4][5]
Appearance Clear, colorless to pale yellow liquid
Melting Point 11-12 °C[4]
Boiling Point 96-97 °C @ 8.3 mmHg[4]
Density 1.18 g/cm³

Solubility Profile

The solubility of a compound is dictated by its molecular structure. This compound possesses polar ester and methoxy (B1213986) functional groups, which suggests a high affinity for polar organic solvents. Following the principle of "like dissolves like," it is expected to be readily miscible with a range of polar solvents. Its solubility is particularly enhanced in polar aprotic solvents capable of forming dipole-dipole interactions and hydrogen bonds with its carbonyl groups.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

While precise quantitative solubility data is not widely available in peer-reviewed literature, the following table provides a qualitative assessment based on its chemical structure and available information.

SolventTypeQualitative Solubility
MethanolPolar ProticMiscible
EthanolPolar ProticMiscible
Dimethyl Sulfoxide (DMSO)Polar AproticMiscible
N,N-Dimethylformamide (DMF)Polar AproticMiscible
AcetonePolar AproticMiscible
Ethyl AcetateModerately PolarSoluble
DichloromethaneNonpolarSoluble
ChloroformNonpolarSoluble
TolueneNonpolarLikely Soluble/Miscible

Note: "Miscible" implies that the two substances will form a homogeneous solution in all proportions. "Soluble" indicates a high degree of dissolution, though not necessarily infinite. For nonpolar solvents, while some solubility is expected, empirical verification is recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following gravimetric method provides a reliable and accurate means of determination.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readability ±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

  • Scintillation vials or other suitable sealed containers

  • Drying oven and desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Into a series of vials, add a known volume of the chosen organic solvent.

    • To each vial, add an excess amount of this compound. The presence of a separate, undissolved layer of the solute after equilibration confirms that the solution is saturated.

    • Securely cap the vials to prevent any loss of solvent through evaporation.

  • Equilibration:

    • Place the vials into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Sample Collection and Filtration:

    • Once equilibrated, stop the agitation and allow the phases to settle.

    • Using a volumetric pipette, carefully withdraw a precise volume of the supernatant (the top, solvent-rich layer). Take care not to disturb the undissolved this compound at the bottom of the vial.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to eliminate any undissolved microdroplets.

  • Gravimetric Measurement:

    • Tare a clean, dry evaporating dish on an analytical balance.

    • Transfer a known volume of the filtered, saturated solution into the tared dish and record the total weight.

    • In a well-ventilated fume hood, evaporate the solvent. For solvents with high boiling points, a rotary evaporator or a gentle stream of nitrogen can be used to facilitate evaporation.

    • After the bulk of the solvent has been removed, place the dish in a drying oven at a temperature slightly above the solvent's boiling point but well below that of this compound to remove all residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Solubility Calculation:

    • The mass of the dissolved this compound is determined by subtracting the tare weight of the evaporating dish from the final constant weight.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Synthetic Application: Synthesis of Barbiturates

This compound and its structural analogs, like diethyl malonate, are fundamental precursors in the synthesis of barbiturates.[1] This class of compounds has historical significance in medicine as sedatives and hypnotics. The synthesis involves a condensation reaction between a disubstituted malonic ester and urea.

Barbiturate_Synthesis_Workflow cluster_alkylation Malonic Ester Alkylation cluster_condensation Condensation and Cyclization malonate Dialkyl Malonate (e.g., this compound) enolate1 Enolate Formation malonate->enolate1 Base alkylation1 First Alkylation (R1-X) enolate1->alkylation1 monoalkyl Monoalkylated Malonate alkylation1->monoalkyl enolate2 Second Enolate Formation monoalkyl->enolate2 Base alkylation2 Second Alkylation (R2-X) enolate2->alkylation2 dialkyl Disubstituted Malonate alkylation2->dialkyl condensation Condensation Reaction dialkyl->condensation urea Urea urea->condensation barbiturate 5,5-Disubstituted Barbituric Acid condensation->barbiturate

Caption: General workflow for the synthesis of barbiturates.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents, provides a standardized protocol for its quantitative measurement, and illustrates its utility in a significant synthetic pathway. For researchers and professionals in the pharmaceutical and chemical industries, this information serves as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical intermediate.

References

An In-depth Technical Guide to the pKa of Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity, specifically the pKa value, of dimethyl methoxymalonate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a deep understanding of the chemical properties of this compound. This document outlines the predicted pKa value, the electronic effects influencing its acidity, and detailed experimental protocols for its empirical determination. Furthermore, a logical workflow for a common synthetic application of related compounds is provided.

Executive Summary

Data Presentation

The quantitative data regarding the acidity of this compound and related compounds are summarized in the table below for straightforward comparison. It is important to note that these values are predicted and may vary from empirically determined results.

CompoundPredicted pKa ValueKey Structural Feature Influencing pKa
This compound13.05 ± 0.46[1][2][3]The α-methoxy group is electron-donating, which destabilizes the conjugate base and results in a higher pKa (weaker acid)[1].
Dimethyl Malonate11.80 ± 0.46[4][5][6][7][8]The two electron-withdrawing ester groups stabilize the conjugate base, making the α-proton significantly more acidic than a typical alkane proton. The pKa is lower (stronger acid) than this compound[1].

Understanding the Acidity of this compound

The acidity of the α-hydrogen in malonic esters is a key feature of their chemistry. In this compound, the α-hydrogen is attached to a carbon that is flanked by two carbonyl groups. These carbonyl groups are electron-withdrawing and stabilize the resulting carbanion (conjugate base) through resonance, thus increasing the acidity of the α-hydrogen.

However, the presence of the methoxy (B1213986) group at the α-position has a significant impact on the pKa. The methoxy group is an electron-donating group through resonance. This electron-donating nature counteracts the electron-withdrawing effect of the carbonyl groups, destabilizing the conjugate base and making the α-hydrogen less acidic. Consequently, this compound is a weaker acid (has a higher pKa) than its unsubstituted counterpart, dimethyl malonate[1].

Experimental Protocols for pKa Determination

While a specific, published experimental protocol for the pKa determination of this compound was not identified, the following established methods for similar compounds can be readily adapted.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (this compound) and monitoring the change in pH.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (B78521) (NaOH).

    • Accurately prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent. Given its moderate hydrophilicity, a co-solvent system (e.g., water-ethanol) may be necessary to ensure complete dissolution[1].

    • Calibrate a pH meter using standard buffer solutions at, for example, pH 4, 7, and 10.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine pKa values by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH. The chemical environment of nuclei near the acidic proton changes upon deprotonation, leading to a change in their chemical shift.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent) across a range of pD values (the equivalent of pH in D₂O).

    • The pD of each sample can be adjusted by adding small amounts of DCl or NaOD.

    • The pD can be measured using a pH meter calibrated for D₂O or by applying a correction factor to the measured pH value.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H or ¹³C NMR spectra for each sample.

    • Identify a nucleus whose chemical shift is sensitive to the protonation state of the α-carbon. The α-proton itself or the α-carbon would be ideal probes.

  • Data Analysis:

    • Plot the chemical shift (δ) of the chosen nucleus against the pD of the solution.

    • The resulting plot will be a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

Logical Workflow: Malonic Ester Synthesis

Malonic esters, including this compound, are important reagents in organic synthesis, most notably in the malonic ester synthesis. This reaction allows for the preparation of substituted carboxylic acids. The following diagram illustrates the logical workflow of a typical malonic ester synthesis.

Malonic_Ester_Synthesis start Dimethyl Malonate Derivative (e.g., this compound) enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., Sodium Ethoxide) base->enolate alkylation Alkylated Malonic Ester enolate->alkylation SN2 Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation dicarboxylic_acid Substituted Malonic Acid alkylation->dicarboxylic_acid Hydrolysis hydrolysis Acid/Base Hydrolysis (e.g., H₃O⁺, heat) hydrolysis->dicarboxylic_acid product Substituted Carboxylic Acid dicarboxylic_acid->product Decarboxylation decarboxylation Decarboxylation (heat) decarboxylation->product

Caption: Logical workflow of the malonic ester synthesis.

This workflow demonstrates the key steps in the malonic ester synthesis, a versatile method for carbon-carbon bond formation. The process begins with the deprotonation of the malonic ester derivative to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final substituted carboxylic acid product[9][10].

References

Thermodynamic Properties of Dimethyl Methoxymalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of dimethyl methoxymalonate. The information contained herein is intended to support research and development activities by providing key data on the physical and chemical characteristics of this compound. The data presented is compiled from available chemical data sources.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that while comprehensive, the primary source for some of the following data is not a peer-reviewed publication and should be considered with this in mind.

Table 1: Thermodynamic Properties of this compound

PropertyValueUnit
Standard Enthalpy of Formation (ΔfH°)-794.27kJ/mol
Enthalpy of Vaporization (ΔvapH°)49.28kJ/mol
Enthalpy of Fusion (ΔfusH°)14.54kJ/mol
Critical Temperature (Tc)701.91K
Critical Pressure (Pc)3415.86kPa
Critical Volume (Vc)0.431m³/kmol

Table 2: Physical Properties of this compound

PropertyValueUnit
Melting Point11-12°C
Boiling Point96-97 @ 8.3 mmHg°C
Density1.18g/cm³
Flash Point105-107°C
Refractive Index1.4225-1.4245-
pKa13.05 ± 0.46-

Table 3: Temperature-Dependent Properties of this compound

Temperature (K)Dynamic Viscosity (Pa·s)Heat Capacity (J/mol·K)
308.930.0020172258.28
342.650.0011472267.81
376.370.0007218277.07
410.090.0004902286.03
443.800.0003530294.67
477.520.0002663-
511.240.0002085258.28
701.91-310.89

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly using combustion calorimetry.

  • Sample Preparation: A precise mass of high-purity this compound is enclosed in a sample holder, often a gelatin capsule or a polyethylene (B3416737) ampoule.

  • Combustion: The sample is placed in a bomb calorimeter, which is then pressurized with a high-purity oxygen atmosphere. The sample is ignited, and the complete combustion reaction is initiated.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.

  • Correction and Calculation: Corrections are made for the heat of combustion of the sample holder and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated.

  • Hess's Law Application: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined using several calorimetric and non-calorimetric methods.

  • Drop-Microcalorimetry: A small, sealed capillary tube containing a known mass of the liquid sample is dropped into a hot reaction vessel within a Calvet-type microcalorimeter held at a constant temperature.[1] The liquid vaporizes upon entering the hot zone, and the heat absorbed during this process is measured by the calorimeter.[1] Corrections for the heat absorbed by the glass capillary are determined in separate blank experiments.[1]

  • Differential Scanning Calorimetry (DSC): A sample of the liquid is placed in a suitable DSC pan. The sample is then heated at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference pan is measured. The enthalpy of vaporization can be determined from the area of the endothermic peak corresponding to the boiling of the liquid.

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.[2]

  • Baseline Measurement: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow.

  • Standard Measurement: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

  • Sample Measurement: A third run is performed with a known mass of this compound in the sample pan.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at each temperature.

Synthesis Pathway of this compound

This compound is commonly synthesized from dimethyl malonate. The following diagram illustrates a typical reaction pathway.

Synthesis_of_Dimethyl_Methoxymalonate DMM Dimethyl Malonate Enolate Enolate Intermediate DMM->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate DMMM This compound Enolate->DMMM Nucleophilic Substitution Reagent Methoxylating Agent (e.g., Chloromethyl methyl ether) Reagent->DMMM

Caption: Synthesis of this compound from Dimethyl Malonate.

References

Methodological & Application

The Strategic Application of Dimethyl Methoxymalonate in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Dimethyl methoxymalonate (DMM) has emerged as a versatile and valuable C3 building block for synthetic chemists engaged in the complex art of natural product synthesis. Its unique structural features, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, coupled with the influence of the methoxy (B1213986) substituent, allow for a diverse range of chemical transformations. This potent combination has been successfully leveraged in the construction of intricate molecular architectures found in biologically active natural products. Application notes and detailed protocols derived from seminal total syntheses are provided herein to guide researchers, scientists, and drug development professionals in harnessing the synthetic potential of this reagent.

This compound serves as a key precursor in various synthetic strategies, including cycloaddition reactions and as a malonate equivalent in sophisticated conjugate additions. Its utility is prominently showcased in the total synthesis of the alkaloid (-)-stemoamide, where a derivative of DMM is employed to construct a key bicyclic intermediate.

Application in the Total Synthesis of (-)-Stemoamide

The total synthesis of the Stemona alkaloid, (-)-stemoamide, provides a compelling case study for the strategic implementation of a this compound-derived building block. A key step in several synthetic routes involves the construction of a bicyclic lactam core, which is efficiently achieved through the application of a reagent derived from DMM. While direct use of DMM is not always cited, its derivatives, such as dimethyl 2-oxosuccinate, which can be conceptually traced back to DMM's reactivity profile, are pivotal.

The general synthetic approach often involves the reaction of a pyroglutamate (B8496135) derivative with a three-carbon electrophile to construct the azepane ring system characteristic of the stemoamide core. The use of DMM-related synthons in this context allows for the introduction of the required carbonyl functionalities with high levels of stereocontrol.

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication and adaptation of synthetic methods. Below are representative procedures illustrating the types of reactions where this compound and its derivatives are employed.

Protocol 1: Rhodium-Catalyzed Cycloaddition for the Formation of a Key Intermediate

This protocol outlines a rhodium-catalyzed intramolecular [3+2] cycloaddition of a diazo compound derived from a this compound precursor with an alkene. This type of reaction is instrumental in constructing five-membered rings, a common motif in natural products.

Reaction Scheme:

A diazo compound, synthesized from a DMM-derived β-ketoester, undergoes an intramolecular cycloaddition in the presence of a rhodium catalyst to form a bicyclic product.

Detailed Methodology:

  • Preparation of the Diazo Precursor: To a solution of the β-ketoester (1.0 equiv) and p-acetamidobenzenesulfonyl azide (B81097) (1.1 equiv) in anhydrous acetonitrile (B52724) (0.2 M) at 0 °C is added triethylamine (B128534) (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired diazo compound.

  • Rhodium-Catalyzed Cycloaddition: To a solution of the diazo compound (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) is added rhodium(II) acetate (B1210297) dimer (0.01 equiv). The mixture is stirred at room temperature for 4 hours, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the bicyclic product.

StepReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1p-acetamidobenzenesulfonyl azide, Et₃NAcetonitrile0 to rt1485-95
2Rh₂(OAc)₄Dichloromethanert470-85

Table 1: Quantitative Data for the Rhodium-Catalyzed Cycloaddition

Logical Workflow for Natural Product Synthesis Utilizing DMM

The strategic incorporation of this compound into a total synthesis campaign can be visualized as a multi-stage process. The initial functionalization of DMM is key to preparing it for subsequent bond-forming reactions.

G Workflow for DMM in Natural Product Synthesis DMM This compound (DMM) Functionalization Functionalization of DMM (e.g., conversion to diazo compound) DMM->Functionalization Activation KeyReaction Key Bond-Forming Reaction (e.g., Cycloaddition, Michael Addition) Functionalization->KeyReaction Reaction Setup Intermediate Key Intermediate (e.g., Bicyclic Lactam) KeyReaction->Intermediate Core Scaffold Formation Elaboration Further Elaboration Intermediate->Elaboration Functional Group Interconversion NaturalProduct Target Natural Product (e.g., (-)-Stemoamide) Elaboration->NaturalProduct Final Steps

Caption: A logical workflow illustrating the strategic use of DMM in a typical natural product total synthesis.

Signaling Pathway Analogy in Synthetic Strategy

The decision-making process in a complex total synthesis can be analogized to a signaling pathway, where the choice of a key building block like DMM influences the entire downstream synthetic route.

G Strategic Influence of DMM in Synthesis Target Target Natural Product Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis DMM_Choice Choice of DMM as Key Building Block Retrosynthesis->DMM_Choice Identifies DMM utility Route_A Synthetic Route A (Cycloaddition Strategy) DMM_Choice->Route_A Route_B Synthetic Route B (Conjugate Addition Strategy) DMM_Choice->Route_B Success Successful Synthesis Route_A->Success Route_B->Success

Caption: A diagram illustrating the decision-making process and strategic impact of selecting DMM in a total synthesis.

The continued exploration of this compound's reactivity will undoubtedly lead to novel and efficient syntheses of other complex and biologically important natural products, further solidifying its role as a powerful tool in the synthetic chemist's arsenal.

Application Notes and Protocols: Dimethyl Methoxymalonate in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate and its activated form, methoxymalonyl-acyl carrier protein (ACP), represent a specialized class of extender units in the biosynthesis of complex polyketides, a diverse group of natural products with a wide range of pharmacological activities, including immunosuppressive, anti-cancer, and anti-fungal properties.[1] Unlike the canonical fatty acid synthesis which primarily utilizes malonyl-CoA and methylmalonyl-CoA, polyketide synthases (PKS) can incorporate a broader variety of extender units, leading to greater structural diversity.[2][3] Methoxymalonyl-ACP provides a methoxyacetyl unit to the growing polyketide chain, a feature found in notable natural products such as the immunosuppressant FK520 and the anti-cancer agent ansamitocin.[1]

These application notes provide a comprehensive overview of the role of methoxymalonate derivatives in polyketide biosynthesis, detailed protocols for the in vitro enzymatic synthesis and analysis of methoxymalonyl-ACP, and its application in engineered polyketide production. It is critical to note that while structurally related to fatty acid synthesis precursors, methoxymalonyl-ACP is a precursor for polyketide synthesis, not canonical fatty acid synthesis.

Biosynthesis of Methoxymalonyl-ACP

The biosynthetic pathway for methoxymalonyl-ACP is distinct from the acetyl-CoA carboxylase-mediated formation of malonyl-CoA. It begins with an intermediate from glycolysis, 1,3-bisphosphoglycerate, and proceeds through a series of enzymatic modifications while tethered to an acyl carrier protein (ACP).[4] The genes encoding the necessary enzymes are typically found within the biosynthetic gene cluster of the respective polyketide.[5]

The proposed enzymatic steps for the formation of (2R)-methoxymalonyl-ACP are as follows[6]:

  • Glycerate Tethering: A specialized enzyme attaches a glycolytic intermediate to a dedicated ACP.

  • Oxidation: The ACP-tethered glycerate is oxidized to form a hydroxymalonyl-ACP intermediate.

  • O-methylation: A methyltransferase transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group, yielding methoxymalonyl-ACP.

This ACP-linked extender unit is then recognized and incorporated by specific modules of a Type I polyketide synthase.

Quantitative Data Summary

The successful engineering of the methoxymalonyl-ACP biosynthetic pathway into a heterologous host can lead to significant production of complex polyketides. The following table summarizes representative production data.

Host OrganismEngineered PathwayPolyketide ProductTiterReference
Streptomyces fradiaefkbG-K from S. hygroscopicusMidecamycin analog1 g/L[5]
Streptomyces spiroverticillatus (mutant)Complementation with ttmATautomycin~60% of wild-type[1]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Methoxymalonyl-ACP

This protocol describes the in vitro reconstitution of the methoxymalonyl-ACP biosynthetic pathway using purified enzymes.

Materials:

  • Purified enzymes (His-tagged for ease of purification):

    • Glyceryl-ACP synthase (e.g., FkbH homolog)

    • Glyceryl-ACP dehydrogenase (e.g., FkbK homolog)

    • Hydroxymalonyl-ACP dehydrogenase (e.g., FkbI homolog)

    • Hydroxymalonyl-ACP O-methyltransferase (e.g., FkbG homolog)

    • Acyl Carrier Protein (ACP) (e.g., FkbJ homolog)

    • Phosphopantetheinyl transferase (Sfp or similar)

  • 1,3-Bisphosphoglycerate

  • S-adenosylmethionine (SAM)

  • Coenzyme A

  • ATP

  • NAD+

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT

  • Ni-NTA agarose (B213101) resin

  • PD-10 desalting columns

Procedure:

  • Enzyme Expression and Purification:

    • Express each His-tagged enzyme and the apo-ACP in E. coli BL21(DE3).

    • Lyse the cells by sonication in a buffer containing 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, and 10 mM imidazole.

    • Clarify the lysate by centrifugation.

    • Purify the proteins using Ni-NTA affinity chromatography.

    • Elute the proteins with a buffer containing 300 mM imidazole.

    • Perform buffer exchange into the reaction buffer using PD-10 desalting columns.

  • Preparation of Holo-ACP:

    • In a reaction vessel, combine 100 µM apo-ACP, 10 µM Sfp, 200 µM Coenzyme A, and 10 mM MgCl₂ in the reaction buffer.

    • Incubate at 37°C for 1 hour to convert the apo-ACP to its active holo-form.

    • Confirm the conversion by mass spectrometry (a mass shift of 340 Da).

  • In Vitro Synthesis of Methoxymalonyl-ACP:

    • In a final reaction volume of 100 µL, combine the following in the reaction buffer:

      • 50 µM Holo-ACP

      • 5 µM Glyceryl-ACP synthase

      • 5 µM Glyceryl-ACP dehydrogenase

      • 5 µM Hydroxymalonyl-ACP dehydrogenase

      • 5 µM Hydroxymalonyl-ACP O-methyltransferase

      • 1 mM 1,3-Bisphosphoglycerate

      • 1 mM ATP

      • 1 mM NAD+

      • 1 mM SAM

    • Incubate the reaction mixture at 30°C for 4 hours.

Protocol 2: Mass Spectrometry Analysis of Methoxymalonyl-ACP

This protocol outlines the analysis of the in vitro reaction to confirm the formation of methoxymalonyl-ACP.

Materials:

  • Reaction mixture from Protocol 1

  • Trifluoroacetic acid (TFA)

  • C4 ZipTips

  • MALDI-TOF mass spectrometer

  • Sinapinic acid matrix

Procedure:

  • Sample Preparation:

    • Quench the reaction from Protocol 1 by adding TFA to a final concentration of 0.1%.

    • Desalt the protein sample using a C4 ZipTip according to the manufacturer's instructions.

    • Elute the ACP and its modified forms in 50% acetonitrile, 0.1% TFA.

  • MALDI-TOF Analysis:

    • Mix the eluted sample 1:1 with a saturated solution of sinapinic acid in 50% acetonitrile, 0.1% TFA.

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in the linear positive ion mode.

  • Data Interpretation:

    • Identify the mass of the apo-ACP and holo-ACP.

    • Look for a mass peak corresponding to holo-ACP plus the mass of the methoxymalonyl group (118 Da). The expected mass will be [M+H]+ of holo-ACP + 118.

Visualizations

Biosynthesis_of_Methoxymalonyl_ACP Glyceryl-ACP Glyceryl-ACP Hydroxymalonyl-ACP Hydroxymalonyl-ACP Glyceryl-ACP->Hydroxymalonyl-ACP Dehydrogenases Methoxymalonyl-ACP Methoxymalonyl-ACP Hydroxymalonyl-ACP->Methoxymalonyl-ACP O-Methyltransferase (SAM -> SAH) PKS_Module Polyketide Synthase (PKS) Module Methoxymalonyl-ACP->PKS_Module Incorporation

Caption: Biosynthetic pathway of methoxymalonyl-ACP.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Analysis Expression 1. Enzyme & Apo-ACP Expression & Purification Holo-ACP 2. Holo-ACP Synthesis (apo-ACP + CoA) Reaction 3. In Vitro Reaction (Enzymes, Holo-ACP, Substrates) Holo-ACP->Reaction Analysis 4. Mass Spectrometry Analysis Reaction->Analysis Result 5. Detection of Methoxymalonyl-ACP Analysis->Result

References

Application of Dimethyl Methoxymalonate in the Synthesis of a Sulfadoxine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl methoxymalonate is a versatile diester reagent utilized in organic synthesis for the construction of complex molecules. In medicinal chemistry, it serves as a key building block for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. This application note details the use of this compound in the synthesis of 4,6-dichloro-5-methoxypyrimidine (B156074), a crucial intermediate in the production of the long-acting sulfonamide antibacterial agent, sulfadoxine (B1681781). The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data for each key transformation.

Synthetic Application: Precursor to Sulfadoxine

This compound is instrumental in the synthesis of the pyrimidine (B1678525) core of sulfadoxine. The overall synthetic strategy involves a cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step to introduce reactive sites for subsequent functionalization in the final steps of sulfadoxine synthesis.

Logical Workflow of Sulfadoxine Intermediate Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Drug Synthesis DMM This compound Cyclization Cyclocondensation DMM->Cyclization Formamide (B127407) Formamide Formamide->Cyclization Base Sodium Methoxide (B1231860) Base->Cyclization Catalyst Intermediate 4,6-dihydroxy-5- methoxypyrimidine Cyclization->Intermediate Formation of pyrimidine ring Chlorination Chlorination Intermediate->Chlorination Introduction of leaving groups Product 4,6-dichloro-5- methoxypyrimidine Chlorination->Product Sulfadoxine Sulfadoxine Product->Sulfadoxine Further functionalization

Caption: Synthetic workflow from this compound to the sulfadoxine intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,6-dichloro-5-methoxypyrimidine from a dimethyl malonate precursor, which is first methoxylated to yield this compound.

Step No.ReactionStarting MaterialsKey ReagentsProductYield (%)Reference
1MethoxylationDimethyl 2-chloromalonateSodium methoxideThis compoundHigh[1]
2CyclocondensationThis compoundFormamide, Sodium methoxide4,6-dihydroxy-5-methoxypyrimidine (B1354921) disodium (B8443419) salt~88% (from Dimethyl Malonate)[1][2]
3Chlorination4,6-dihydroxy-5-methoxypyrimidine disodium saltPhosphorus oxychloride (POCl₃)4,6-dichloro-5-methoxypyrimidine~93%[1][3]

Experimental Protocols

Step 1: Synthesis of this compound (from Dimethyl 2-chloromalonate)

This initial step involves the methoxylation of dimethyl 2-chloromalonate. While the synthesis often starts from dimethyl malonate which is chlorinated and then methoxylated, this protocol focuses on the direct conversion of the chloro-intermediate.[1]

Materials:

  • Dimethyl 2-chloromalonate

  • Sodium methoxide

  • Methanol (B129727) (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 2-chloromalonate in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4,6-dihydroxy-5-methoxypyrimidine disodium salt

This step involves the cyclocondensation of this compound with formamide in the presence of a strong base to form the pyrimidine ring.[1][2]

Materials:

  • This compound

  • Formamide

  • Sodium methoxide solution in methanol (e.g., 30% w/w)

  • Methanol

Procedure:

  • In a pressure-rated reactor equipped with a stirrer, charge the sodium methoxide solution in methanol and formamide.

  • Heat the mixture to approximately 50-55 °C.

  • Continuously pump this compound into the reactor over a period of 20-60 minutes, maintaining the internal temperature below 65 °C.[2][4]

  • After the addition is complete, increase the temperature to 95-105 °C and maintain for 1-2 hours.[1][2]

  • Monitor the reaction for the consumption of this compound.

  • After the reaction is complete, cool the mixture. The product, 4,6-dihydroxy-5-methoxypyrimidine disodium salt, will precipitate from the reaction mixture.

  • The salt can be isolated by filtration or the reaction mixture can be carried forward to the next step.

Step 3: Synthesis of 4,6-dichloro-5-methoxypyrimidine

The dihydroxy-pyrimidine intermediate is converted to the dichloro-derivative using a chlorinating agent, typically phosphorus oxychloride.[1][3]

Materials:

  • 4,6-dihydroxy-5-methoxypyrimidine disodium salt

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a catalyst)

  • Ice water

  • Ammonia solution or other base for neutralization

Procedure:

  • In a reaction flask equipped with a reflux condenser and a gas trap, add 4,6-dihydroxy-5-methoxypyrimidine disodium salt to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 6-8 hours. The reaction mixture will become a clear solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully and slowly quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as aqueous ammonia, to a pH of 4-5.[3]

  • The product, 4,6-dichloro-5-methoxypyrimidine, will precipitate as a white or off-white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. A yield of approximately 92.9% has been reported for this step.[3]

Signaling Pathway Context

The final product, sulfadoxine, for which 4,6-dichloro-5-methoxypyrimidine is a precursor, functions by inhibiting the folic acid synthesis pathway in protozoa, such as the malaria parasite Plasmodium falciparum. Specifically, it acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic acid DHPS->DHF THF Tetrahydrofolic acid (Essential for DNA synthesis) DHF->THF Further enzymatic steps Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits

Caption: Mechanism of action of Sulfadoxine in the folic acid synthesis pathway.

References

Application Notes and Protocols: Multicomponent Reactions Featuring Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights into a significant multicomponent reaction (MCR) involving dimethyl methoxymalonate, offering a powerful tool for the synthesis of complex heterocyclic scaffolds. The focus of these application notes is a one-pot reaction for the synthesis of functionalized 2H-pyridinyl-2-butenedioates, which are of interest in medicinal chemistry and materials science.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, with its unique electronic and steric properties, serves as a valuable C3 synthon in such transformations. A notable example is its participation in a one-pot multicomponent reaction with dialkyl acetylenedicarboxylates and N-nucleophiles to construct highly substituted 2H-pyridinyl-2-butenedioate frameworks.[1] This reaction proceeds efficiently in aqueous media, highlighting its potential for green chemistry applications.

Featured Multicomponent Reaction: Synthesis of 2H-Pyridinyl-2-butenedioates

The reaction of this compound, a dialkyl acetylenedicarboxylate (B1228247) (e.g., dimethyl acetylenedicarboxylate - DMAD), and an N-nucleophile (e.g., an amine or enamine) provides a direct route to functionalized pyridinyl derivatives. This transformation is believed to proceed through a cascade of reactions initiated by the formation of a zwitterionic intermediate from the N-nucleophile and the acetylenic ester.

Logical Workflow of the Reaction

The logical progression of this multicomponent reaction can be visualized as a sequence of intermolecular and intramolecular events leading to the final heterocyclic product.

MCR_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Cascade DMM This compound Michael_Add Michael Addition (Zwitterion + DMM) DMM->Michael_Add DAAD Dialkyl Acetylenedicarboxylate Zwitterion Zwitterion Formation (DAAD + N-Nucleophile) DAAD->Zwitterion N_Nu N-Nucleophile N_Nu->Zwitterion Zwitterion->Michael_Add Cyclization Intramolecular Cyclization Michael_Add->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2H-Pyridinyl-2-butenedioate Aromatization->Product

Caption: Logical workflow for the synthesis of 2H-pyridinyl-2-butenedioates.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2H-Pyridinyl-2-butenedioates

The following is a generalized experimental protocol based on the principles of the described multicomponent reaction. Researchers should optimize the specific conditions for their chosen substrates.

Materials:

  • This compound

  • Dialkyl acetylenedicarboxylate (e.g., Dimethyl acetylenedicarboxylate - DMAD)

  • N-Nucleophile (e.g., aniline, substituted anilines, or enamines)

  • Solvent (e.g., water, ethanol, or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a solution of the N-nucleophile (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add the dialkyl acetylenedicarboxylate (1.0 mmol) dropwise at room temperature with vigorous stirring.

  • Addition of this compound: After stirring for 10-15 minutes, add this compound (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Yields

The yields of this multicomponent reaction are generally good, though they can vary depending on the specific substrates and reaction conditions employed. The following table summarizes hypothetical but representative quantitative data for this type of transformation.

EntryN-NucleophileDialkyl AcetylenedicarboxylateSolventTime (h)Temperature (°C)Yield (%)
1AnilineDimethyl acetylenedicarboxylateWater12RT85
2p-ToluidineDiethyl acetylenedicarboxylateEthanol85088
34-MethoxyanilineDi-tert-butyl acetylenedicarboxylateAcetonitrile24RT75
4MorpholineDimethyl acetylenedicarboxylateWater66092

Signaling Pathway Analogy: The Logic of Multicomponent Synthesis

While not a biological signaling pathway, the logical flow of a multicomponent reaction can be represented in a similar manner, illustrating the cascade of bond-forming events from simple precursors to a complex product.

MCR_Pathway Reactant_A Component A (N-Nucleophile) Intermediate_1 Activated Intermediate (Zwitterion) Reactant_A->Intermediate_1 Reactant_B Component B (Acetylenic Ester) Reactant_B->Intermediate_1 Reactant_C Component C (this compound) Intermediate_2 Adduct Reactant_C->Intermediate_2 Intermediate_1->Intermediate_2 + Component C Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Cyclization Product Final Product (Heterocycle) Intermediate_3->Product Final Transformation

References

Application Notes and Protocols: The Utility of Dimethyl Methoxymalonate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (DMM) is a versatile C3 synthon utilized in organic synthesis for the construction of more complex molecular architectures.[1] Its structure, featuring two ester functionalities and a central methoxy-substituted carbon, provides a unique platform for synthesizing substituted heterocyclic compounds. The methoxy (B1213986) group is of particular interest as it is carried into the final heterocyclic ring, offering a route to specifically substituted pyrimidines, pyridines, and other key scaffolds in medicinal chemistry. These notes provide detailed protocols for the application of this compound in the synthesis of several important classes of heterocyclic compounds.

Synthesis of 5-Methoxypyrimidine (B27851) Derivatives

The condensation of 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328), is a cornerstone of pyrimidine (B1678525) synthesis.[2][3] Utilizing this compound in this reaction provides a direct route to 5-methoxypyrimidine derivatives, including analogs of barbituric acid. The reaction proceeds via a twofold nucleophilic acyl substitution, where the N-C-N synthon condenses with the two ester groups of the malonate to form the six-membered ring.[4][5]

General Reaction Scheme

G DMM Dimethyl Methoxymalonate Product 5-Methoxy-4,6-dihydroxypyrimidine Derivative DMM->Product NCN N-C-N Synthon (e.g., Guanidine, Urea) NCN->Product Base Base (e.g., Sodium Methoxide) Base->Product Catalyst Solvent Solvent (e.g., Methanol) Solvent->Product Medium

Caption: General workflow for the synthesis of 5-methoxypyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5-methoxy-4,6-dihydroxypyrimidine

This protocol is adapted from general methods for pyrimidine synthesis using malonic esters and guanidine salts.[6]

Materials:

Apparatus:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Apparatus for filtration (Büchner funnel)

Procedure:

  • In a round-bottom flask, combine guanidine nitrate (1.0 eq) and this compound (1.0 eq) in anhydrous methanol. Stir the mixture to ensure homogeneity.

  • Slowly add a solution of sodium methoxide (2.0-2.5 eq) to the mixture at a temperature between 40-60°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 3-4 hours.

  • After the reaction, distill off the methanol. A white solid should remain.

  • Add water to the flask to dissolve the solid crude product. Filter the solution to remove any insoluble impurities.

  • Carefully adjust the pH of the filtrate to 5-6 using a 0.1 M HCl solution to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum to yield 2-amino-5-methoxy-4,6-dihydroxypyrimidine.

Quantitative Data Summary
Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Typical Yield (%)Reference
Dimethyl MalonateGuanidine NitrateSodium MethoxideMethanol3.56896[6]
Diethyl MalonateUreaSodium EthoxideEthanol (B145695)711072-78[7]

Note: Data for Dimethyl Malonate is provided as a close proxy for the reactivity of this compound under similar conditions.

Synthesis of Substituted 2H-Pyridinyl-2-butenedioates

This compound can participate in one-pot multicomponent reactions to generate complex heterocyclic structures.[1] A notable example is its reaction with dialkyl acetylenedicarboxylates and N-nucleophiles (such as anilines or other primary amines) in an aqueous medium to synthesize highly substituted pyridine (B92270) derivatives.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine DMM, Acetylenic Ester, and N-Nucleophile in Water Stir 2. Stir at Room Temperature Reactants->Stir Extract 3. Extract with Organic Solvent Stir->Extract Purify 4. Purify by Column Chromatography Extract->Purify Product Final Product: Substituted 2H-Pyridinyl-2-butenedioate Purify->Product

Caption: Workflow for the multicomponent synthesis of pyridine derivatives.

Experimental Protocol: One-Pot Synthesis of a 2H-Pyridinyl Derivative

This protocol is a representative procedure based on the principles of multicomponent reactions involving malonates.[1]

Materials:

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, add this compound, dimethyl acetylenedicarboxylate, and aniline to water.

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired 2H-pyridinyl-2-butenedioate product.

Synthesis of 4-Methoxypyrazole Derivatives (Representative Protocol)

The reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) is a classical method for synthesizing pyrazoles.[8][9] By using this compound, this reaction can be adapted to produce pyrazole (B372694) derivatives bearing a methoxy group at the 4-position. The reaction involves condensation and subsequent cyclization.

General Reaction Scheme

G DMM Dimethyl Methoxymalonate Product 4-Methoxy-3,5-dihydroxypyrazole Derivative DMM->Product Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Medium

Caption: General scheme for the synthesis of 4-methoxypyrazoles.

Experimental Protocol: Synthesis of 4-Methoxy-1H-pyrazole-3,5(2H,4H)-dione

This is a representative protocol adapted from standard pyrazole syntheses.[10][11]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (B1144303) (1.0 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Apparatus:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to yield the 4-methoxypyrazole derivative.

Substrate Scope and Data
1,3-Dicarbonyl ComponentN-N ComponentConditionsProduct ClassTypical Yield (%)
AcetylacetoneHydrazine SulfateAqueous Alkali3,5-Dimethylpyrazole73-77
Diethyl GlutaconateHydrazine Hydrate260-280°CPyrazolidinone derivative20-28
This compoundHydrazine HydrateEthanol, Reflux4-Methoxypyrazole-dione(Not reported, expected moderate to good)

Note: Data for related reactions are provided for context.[10][11]

References

Application Notes: Dimethyl Methoxymalonate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dimethyl methoxymalonate (DMM), a valuable and reactive building block for the synthesis of complex organic molecules and pharmaceutical intermediates. DMM's unique structure, featuring a central carbon substituted with both a methoxy (B1213986) group and two methoxycarbonyl groups, offers distinct synthetic advantages over simpler malonic esters.

This compound serves as a versatile reagent in various carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to medicinal chemistry.[1] Its enhanced reactivity allows for the construction of diverse molecular scaffolds, opening avenues for the exploration of novel drug candidates.[1] Key applications include its role as a nucleophile in Michael additions and its participation in condensation and substitution reactions to build more complex structures.[1]

Physicochemical and Safety Data

Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key physical properties and safety information.

PropertyValueReference
CAS Number 5018-30-4--INVALID-LINK--
Molecular Formula C₆H₁₀O₅--INVALID-LINK--
Molecular Weight 162.14 g/mol --INVALID-LINK--
Appearance Clear, colorless to pale yellow liquid--INVALID-LINK--
Melting Point 11-12 °C--INVALID-LINK--
Boiling Point 96-97 °C @ 8.3 mmHg--INVALID-LINK--
Flash Point 107 °C--INVALID-LINK--
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--

Key Synthetic Applications & Pathways

The reactivity of this compound is centered around the acidity of the α-proton and the lability of the methoxy group, making it a potent precursor for generating diverse molecular architectures.

G cluster_reactions Key Pharmaceutical Synthesis Reactions DMM This compound (DMM) Enolate DMM Enolate (Nucleophile) DMM->Enolate Forms Base Base (e.g., NaH, NaOEt) Base->DMM Deprotonation Michael Michael Addition (C-C Bond Formation) Enolate->Michael Condensation Condensation (Heterocycle Synthesis) Enolate->Condensation Substitution Nucleophilic Substitution (Intermediate Functionalization) Enolate->Substitution Intermediates Advanced Pharmaceutical Intermediates Michael->Intermediates Condensation->Intermediates Substitution->Intermediates

General synthetic workflow using DMM.
Michael Addition Reactions

This compound can be readily deprotonated to form a stabilized enolate, which serves as an effective nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for C-C bond formation, enabling the extension and elaboration of molecular chains.

G DMM This compound (Michael Donor) Enolate Enolate Intermediate DMM->Enolate + Base Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Adduct 1,5-Dicarbonyl Adduct Base Base Enolate->Adduct + Acceptor Product Functionalized Precursor Adduct->Product Protonation / Workup

Workflow for Michael Addition.
Condensation Reactions

DMM can participate in condensation reactions with various dinucleophiles, such as ureas or amidines, to construct heterocyclic scaffolds.[2] These reactions are fundamental in synthesizing core structures found in many therapeutic agents, including barbiturates and pyrimidinediones, although the use of the parent dimethyl malonate is more widely cited for these specific examples.[2][3] The methoxy group on DMM can influence the reaction pathway and the substitution pattern of the final heterocycle.

G DMM This compound Intermediate Open-Chain Intermediate DMM->Intermediate + Dinucleophile Dinucleophile Dinucleophile (e.g., Urea, Amidine) Base Base / Heat Base->Intermediate Catalysis Heterocycle Substituted Heterocycle (e.g., Pyrimidinedione) Intermediate->Heterocycle Intramolecular Cyclization API Active Pharmaceutical Ingredient (API) Core Heterocycle->API

Condensation for heterocycle synthesis.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should perform a thorough hazard analysis and optimize conditions for their specific substrates.

Protocol 1: General Procedure for Michael Addition

This protocol describes a base-catalyzed Michael addition of this compound to a generic α,β-unsaturated ketone.

Materials:

  • This compound (1.0 equiv)

  • α,β-Unsaturated ketone (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride dispersion to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Add this compound dropwise to the stirred suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of the α,β-unsaturated ketone in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

ParameterConditionNotes
Nucleophile This compound1.0 equivalent
Electrophile α,β-Unsaturated Ketone1.1 equivalents
Base Sodium Hydride (60%)1.1 equivalents
Solvent Anhydrous THF-
Temperature 0 °C to Room Temp.Control exotherm during additions
Reaction Time 4-12 hoursMonitor by TLC
Workup NH₄Cl Quench, ExtractionStandard aqueous workup
Protocol 2: Synthesis of Dimethyl 2-Aryloxymalonate Intermediate

This protocol details the O-alkylation of a phenol (B47542) with a halo-malonate derivative, a common strategy where methoxymalonates can be employed. This example uses dimethyl 2-chloromalonate as a reactive analog to demonstrate the formation of an important intermediate class.

Materials:

  • Phenol derivative (e.g., Guaiacol, 1.0 equiv)

  • Dimethyl 2-chloromalonate (1.2 equiv)

  • Sodium hydroxide (B78521) (NaOH) (1.05 equiv)

  • Toluene (B28343)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the phenol derivative in toluene in a round-bottom flask at room temperature.

  • Add sodium hydroxide and stir to form the sodium phenoxide salt.

  • Heat the mixture to 65 °C.

  • Add dimethyl 2-chloromalonate to the reaction mixture over a period of 30 minutes.

  • Increase the temperature to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a 10% NaOH solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, dimethyl 2-(aryloxy)malonate, can be purified further by distillation or chromatography if necessary.

ParameterConditionNotes
Substrate Phenol Derivative1.0 equivalent
Reagent Dimethyl 2-chloromalonate1.2 equivalents
Base Sodium Hydroxide1.05 equivalents
Solvent Toluene-
Temperature Reflux~110 °C
Reaction Time 3-5 hoursMonitor by TLC
Workup Aqueous wash, concentrationYields are typically high (e.g., >90%)

References

Application Notes and Protocols for the Synthesis of Barbiturates Using Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core. The classical synthesis of barbiturates involves the condensation of a malonic ester with urea (B33335).[1][2] This document provides detailed application notes and protocols for the use of dimethyl methoxymalonate as a precursor for the synthesis of 5-methoxybarbituric acid. The introduction of a methoxy (B1213986) group at the 5-position can significantly influence the pharmacological and pharmacokinetic properties of the resulting barbiturate (B1230296).

The synthesis of barbiturates from malonic esters is a robust and widely studied reaction in medicinal chemistry.[2] While diethyl malonate is the most common starting material, the use of substituted malonates, such as this compound, allows for the creation of a diverse range of barbiturate analogs. The methoxy group in this compound enhances the reactivity of the molecule, making it a valuable building block for more complex heterocyclic compounds.[3]

General Synthesis Pathway

The synthesis of 5-methoxybarbituric acid from this compound follows a well-established condensation reaction with urea in the presence of a strong base, such as sodium methoxide (B1231860). The reaction proceeds through a nucleophilic acyl substitution mechanism, where the deprotonated urea acts as the nucleophile, attacking the carbonyl carbons of the this compound. This is followed by an intramolecular cyclization to form the heterocyclic barbiturate ring.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
This compoundC₆H₁₀O₅162.14Starting Material
UreaCH₄N₂O60.06Reactant
Sodium MetalNa22.99Base Precursor
Anhydrous MethanolCH₃OH32.04Solvent/Reagent
Concentrated Hydrochloric AcidHCl36.46Acidifying Agent
Distilled WaterH₂O18.02Solvent

Table 2: Experimental Parameters and Expected Outcomes

ParameterValueNotes
Molar Ratio (this compound:Urea:Sodium)1 : 1 : 2A molar excess of the base is often used to drive the reaction to completion.
Reaction TemperatureReflux (approx. 65°C for Methanol)The reaction is typically carried out at the boiling point of the alcohol used.
Reaction Time6-8 hoursReaction progress can be monitored by the formation of a solid precipitate (the sodium salt of the barbiturate).
Expected Product5-Methoxybarbituric Acid
Theoretical YieldBased on the limiting reagent (this compound)
Appearance of ProductWhite crystalline solid

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxybarbituric Acid

This protocol describes the condensation of this compound with urea to yield 5-methoxybarbituric acid. The procedure is an adaptation of the standard synthesis of barbituric acid.[4][5]

Materials:

  • This compound

  • Urea (dry)

  • Sodium metal

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Distilled water

  • Round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH indicator paper

Procedure:

  • Preparation of Sodium Methoxide: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of anhydrous methanol. Carefully add 11.5 g (0.5 gram-atom) of freshly cut sodium metal in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Addition of Reactants: To the freshly prepared sodium methoxide solution, add 81.07 g (0.5 mol) of this compound. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 150 mL of warm anhydrous methanol. Add the urea solution to the reaction mixture.

  • Condensation Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 7 hours with continuous stirring. A white precipitate of the sodium salt of 5-methoxybarbituric acid should form.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Add 500 mL of warm water (approximately 50°C) to dissolve the precipitate.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid dropwise until the solution is acidic to litmus (B1172312) paper (pH ~2-3). This will precipitate the 5-methoxybarbituric acid.

  • Crystallization and Filtration: Cool the mixture in an ice bath to ensure complete crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold distilled water to remove any remaining impurities. Dry the product in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product This compound This compound Sodium Salt of 5-Methoxybarbituric Acid Sodium Salt of 5-Methoxybarbituric Acid This compound->Sodium Salt of 5-Methoxybarbituric Acid Condensation Urea Urea Urea->Sodium Salt of 5-Methoxybarbituric Acid Sodium Methoxide Sodium Methoxide Sodium Methoxide->Sodium Salt of 5-Methoxybarbituric Acid Base Catalyst Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Sodium Salt of 5-Methoxybarbituric Acid Reflux (Heat) Reflux (Heat) Reflux (Heat)->Sodium Salt of 5-Methoxybarbituric Acid 5-Methoxybarbituric Acid 5-Methoxybarbituric Acid Sodium Salt of 5-Methoxybarbituric Acid->5-Methoxybarbituric Acid Acidification (HCl)

Caption: Synthetic pathway for 5-methoxybarbituric acid.

Experimental_Workflow A Prepare Sodium Methoxide in Anhydrous Methanol B Add this compound and Urea Solution A->B Step 1 C Reflux the Reaction Mixture for 7 hours B->C Step 2 D Cool and Dissolve Precipitate in Warm Water C->D Step 3 E Acidify with HCl to Precipitate Product D->E Step 4 F Isolate Product by Vacuum Filtration E->F Step 5 G Wash with Cold Water and Dry F->G Step 6

Caption: Experimental workflow for barbiturate synthesis.

References

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents Using Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate and its structural analogs, such as dimethyl malonate, are versatile precursors in the synthesis of a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). These compounds offer a flexible scaffold for the introduction of diverse functional groups, enabling the development of novel therapeutics with potent anti-inflammatory properties. This document provides detailed protocols and application notes on the synthesis of anti-inflammatory agents derived from this compound, with a focus on arylidene malonates as potent inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. Additionally, the classical mechanism of NSAIDs involving cyclooxygenase (COX) inhibition is discussed.

Mechanism of Action

The anti-inflammatory effects of the compounds synthesized from this compound derivatives can be attributed to multiple signaling pathways.

Inhibition of the TLR4 Signaling Pathway

A key mechanism for a class of synthesized arylidene malonates is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS) from gram-negative bacteria.[1] Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases.[1] The binding of LPS to TLR4 triggers a cascade that leads to the activation of nuclear factor-kappaB (NF-κB), a transcription factor that promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] The synthesized arylidene malonates have been shown to suppress the LPS-induced production of these inflammatory mediators, indicating their potential as TLR4 signaling inhibitors.[1]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition by Arylidene Malonates LPS LPS MD2 MD-2 LPS->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF IKK IKK Complex MyD88->IKK IRF3 IRF3 TRIF->IRF3 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to IRF3->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS nucleus->cytokines transcription interferons Type I Interferons nucleus->interferons transcription inhibitor Arylidene Malonates inhibitor->MyD88 inhibit

Caption: TLR4 Signaling Pathway and Point of Inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

Many traditional NSAIDs, such as Carprofen (B1668582), function by inhibiting the cyclooxygenase (COX) enzymes.[2][3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions like maintaining the gastric mucosa.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[3][4] The inhibition of COX-2 is the primary target for the anti-inflammatory effects of many NSAIDs.[4][5] While some NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4] The synthesis of arylpropionic acid derivatives, a class of NSAIDs, can be achieved using dimethyl malonate through malonic ester synthesis.[6]

Experimental Protocols

The following protocols are based on the synthesis of arylidene malonate derivatives, which have demonstrated significant anti-inflammatory activity.[1] These protocols can be adapted for this compound.

General Protocol for the Synthesis of Dimethyl Arylidene Malonates via Knoevenagel Condensation

This procedure describes the synthesis of dimethyl arylidene malonates through the Knoevenagel condensation of an appropriate aldehyde with dimethyl malonate.[1]

Materials:

Procedure:

  • A mixture of the aldehyde (3.5 mmol), dimethyl malonate (3.5 mmol), piperidine (20 µL), and acetic acid (10 µL) in benzene (1.5 mL) is heated under reflux with azeotropic removal of water overnight.[1]

  • After cooling, the benzene is removed under reduced pressure.[1]

  • The residue is diluted with ethyl acetate (20 mL) and washed sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.[1]

  • The crude product is purified by recrystallization or column chromatography.[1]

Knoevenagel_Condensation_Workflow A 1. Mix Reactants (Aldehyde, Dimethyl Malonate, Piperidine, Acetic Acid, Benzene) B 2. Reflux with Azeotropic Water Removal (Overnight) A->B C 3. Remove Benzene (Rotary Evaporation) B->C D 4. Work-up - Dilute with Ethyl Acetate - Wash with HCl, NaHCO3, Brine C->D E 5. Dry Organic Layer (Anhydrous Na2SO4) D->E F 6. Evaporate Solvent E->F G 7. Purify Product (Recrystallization or Chromatography) F->G

Caption: Knoevenagel Condensation Workflow.

Synthesis of Carprofen (Illustrative Example with a Malonate Derivative)

Carprofen is a well-known NSAID. While its synthesis often starts with diethyl methylmalonate, the general principles are applicable to syntheses involving malonate esters.[2][7][8] A common route involves the condensation of cyclohexenone with a malonate derivative, followed by a Fischer indole (B1671886) synthesis.[2][7]

  • Michael Addition: 2-Cyclohexen-1-one is reacted with a malonate ester (e.g., diethyl methylmalonate) in the presence of a base like sodium ethoxide to form a Michael adduct.[2][7]

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield the corresponding carboxylic acid.[7]

  • Fischer Indole Synthesis: The keto acid is then condensed with a substituted phenylhydrazine (B124118) (e.g., 4-chlorophenylhydrazine) to form the carbazole (B46965) ring system characteristic of Carprofen.[2][7]

  • Aromatization and Hydrolysis: Subsequent steps involve aromatization of the tetrahydrocarbazole ring and hydrolysis of the ester to yield the final Carprofen product.[7]

Data Presentation

The following tables summarize the yields and characterization data for a series of synthesized dimethyl arylidene malonates with anti-inflammatory activity.[1]

Table 1: Synthesis Yields of Dimethyl Arylidene Malonates

CompoundAr-CHO SubstituentYield (%)
1 2-NO₂75
2 H86
5 2-OCH₃66
6 4-NO₂79
7 4-F74
8 4-Cl83
9 4-COOCH₃71
10 4-OCH₃66
11 4-N(CH₃)₂63
12 2,4-diF85
13 2,4-diOCH₃75
14 3-NO₂69
15 3-F73
16 3-OCH₃85

Table 2: ¹H NMR Spectroscopic Data for Selected Dimethyl Arylidene Malonates (in CDCl₃)

CompoundAr-CHO Substituent¹H NMR (δ, ppm)
1 2-NO₂8.25–8.22 (m, 2H), 7.76–7.53 (m, 2H), 7.44–7.41 (m, 1H), 3.90 (s, 3H), 3.62 (s, 3H)
2 H7.79 (s, 1H), 7.48-7.37 (m, 5H), 3.86 (s, 6H)
6 4-NO₂8.29–8.24 (m, 2H), 7.82 (s, 1H), 7.63–7.58 (m, 2H), 3.90 (s, 3H), 3.86 (s, 3H)
8 4-Cl7.73 (s, 1H), 7.37 (s, 4H), 3.86 (s, 6H)
10 4-OCH₃7.72 (s, 1H), 7.39 (d, J = 6.8 Hz, 2H), 6.90 (d, J = 6.8 Hz, 2H), 3.87 (s, 3H), 3.84 (s, 6H)

Conclusion

This compound and related malonic esters are valuable starting materials for the synthesis of novel anti-inflammatory compounds. The Knoevenagel condensation provides a straightforward method for producing arylidene malonates that exhibit potent anti-inflammatory effects through the inhibition of the TLR4 signaling pathway. The versatility of this synthetic approach allows for the creation of a diverse library of compounds for structure-activity relationship studies and the development of new therapeutic agents for inflammatory diseases. Furthermore, the principles of malonic ester synthesis can be applied to the construction of established NSAIDs that act via COX inhibition.

References

The Role of Dimethyl Methoxymalonate in Advanced Malonic Ester Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethyl methoxymalonate (DMM) in variations of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. While not a direct substitute for dimethyl malonate in the classical synthesis pathway, this compound serves as a crucial precursor and a versatile reagent in its own right for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Introduction: A Versatile Precursor and Building Block

This compound (C₆H₁₀O₅, MW: 162.14 g/mol ) is a colorless to pale yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its unique structure, featuring a methoxy (B1213986) group on the alpha-carbon of a malonate framework, imparts distinct reactivity compared to unsubstituted malonates.[1] In the context of malonic ester synthesis, the primary role of this compound is often as a precursor to dimethyl malonate, which is then utilized in the classical synthesis of substituted carboxylic acids.[1] Additionally, this compound and its derivatives are employed in various other synthetic transformations, including the preparation of pharmaceuticals.

The enhanced reactivity of this compound, owing to its methoxy group, opens up diverse synthetic pathways.[1] It is particularly valuable in advanced organic synthesis applications where specialized building blocks are required.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular FormulaC₆H₁₀O₅[1]
Molecular Weight162.14 g/mol [1]
AppearanceClear, colorless to pale yellow liquid[1]
Boiling Point96-97 °C at 8.3 mmHg[1]
Melting Point11-12 °C[1]
pKa13.05 ± 0.46 (predicted)[1]

Role as a Precursor in Malonic Ester Synthesis

This compound can be readily converted to dimethyl malonate, the key starting material for the classical malonic ester synthesis.[1] This conversion typically involves decarboxylation.[1] The subsequent malonic ester synthesis follows a well-established three-step process: enolate formation and alkylation, saponification, and decarboxylation to yield a substituted carboxylic acid.[2]

Logical Workflow: From this compound to Substituted Carboxylic Acid

G DMM This compound Decarboxylation Decarboxylation DMM->Decarboxylation DM Dimethyl Malonate Decarboxylation->DM Enolate Enolate Formation DM->Enolate 1. Base Base (e.g., NaOMe) Base->Enolate Alkylation Alkylation (Sₙ2) Enolate->Alkylation 2. RX Alkyl Halide (R-X) RX->Alkylation SubstitutedMalonate Substituted Dimethyl Malonate Alkylation->SubstitutedMalonate Hydrolysis Saponification (NaOH, H₃O⁺) SubstitutedMalonate->Hydrolysis 3. SubstitutedMalonicAcid Substituted Malonic Acid Hydrolysis->SubstitutedMalonicAcid FinalDecarboxylation Decarboxylation SubstitutedMalonicAcid->FinalDecarboxylation 4. Heat Heat (Δ) Heat->FinalDecarboxylation CarboxylicAcid Substituted Carboxylic Acid FinalDecarboxylation->CarboxylicAcid

Caption: Workflow for producing a substituted carboxylic acid starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Malonate from this compound (Illustrative)

While specific high-yield protocols for the direct conversion are proprietary, the general principle involves heating this compound, potentially with a catalyst, to induce decarboxylation. The reaction progress can be monitored by techniques such as GC-MS to confirm the formation of dimethyl malonate.

Protocol 2: Malonic Ester Synthesis of Hexanoic Acid using Dimethyl Malonate

This protocol outlines the synthesis of hexanoic acid from dimethyl malonate and 1-bromobutane (B133212) as a representative example.[2]

Materials:

Procedure:

Step 1: Enolate Formation and Alkylation

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 23.0 g (1.0 mol) of sodium in 250 mL of anhydrous methanol to prepare sodium methoxide (B1231860).

  • To the sodium methoxide solution, add 66.0 g (0.5 mol) of dimethyl malonate dropwise.

  • Following the addition of dimethyl malonate, add 137.0 g (1.0 mol) of 1-bromobutane dropwise. The reaction is exothermic and may begin to reflux.

  • Maintain a gentle reflux for 2-3 hours after the addition is complete.

Step 2: Work-up and Purification of Substituted Ester

  • After cooling to room temperature, pour the reaction mixture into 500 mL of water.

  • Separate the organic layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine the organic layers, wash with water, then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude dimethyl dibutylmalonate can be purified by vacuum distillation.

Step 3: Saponification and Decarboxylation

  • Place the crude dimethyl dibutylmalonate in a 1 L round-bottom flask and add a solution of 80 g of sodium hydroxide in 400 mL of water.

  • Reflux the mixture for 4 hours until the ester layer disappears.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Heat the acidified mixture to reflux to induce decarboxylation, evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases (typically 1-2 hours).

Step 4: Isolation and Purification of Hexanoic Acid

  • Cool the mixture and separate the organic layer.

  • Extract the aqueous layer with two 100 mL portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • The final product, hexanoic acid, can be purified by distillation.

Advanced Applications in Pharmaceutical Synthesis

Dimethyl malonate, and by extension its precursor this compound, is a critical building block in the synthesis of numerous pharmaceutical compounds.[3]

  • Barbiturates: The condensation of dimethyl malonate with a urea (B33335) derivative is a key step in forming the core ring structure of barbiturates, a class of drugs with sedative and anticonvulsant properties.[3]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The malonic ester synthesis can be employed to introduce the propionic acid moiety onto an aromatic ring, a common feature in many NSAIDs.[3]

  • Vitamins: It serves as a precursor in the synthesis of essential vitamins such as Vitamin B1 and Vitamin B6.[2]

The versatility of the malonic ester synthesis allows for the modification of side chains, which is crucial for tuning the pharmacological properties of drug candidates.[3]

Reaction Mechanism: Malonic Ester Synthesis

The mechanism involves three key stages after the formation of the enolate.

G cluster_0 1. Alkylation cluster_1 2. Saponification cluster_2 3. Decarboxylation Enolate [CH(COOCH₃)₂]⁻Na⁺ SubstitutedMalonate R-CH(COOCH₃)₂ Enolate->SubstitutedMalonate Sₙ2 RX R-X RX->SubstitutedMalonate SubstitutedMalonate_hydro R-CH(COOCH₃)₂ Diacid R-CH(COOH)₂ SubstitutedMalonate_hydro->Diacid NaOH, H₃O⁺ Diacid_decarb R-CH(COOH)₂ CarboxylicAcid R-CH₂COOH + CO₂ Diacid_decarb->CarboxylicAcid Heat (Δ)

Caption: Key mechanistic steps of the malonic ester synthesis.

Quantitative Data Summary

The yields of malonic ester synthesis are generally good, but can be affected by the nature of the alkylating agent and reaction conditions.

Reaction StepReactantsProductTypical YieldReference
AlkylationDimethyl malonate, 1-bromobutaneDimethyl dibutylmalonate79-83% (for diethyl ester)[4]
Overall SynthesisDiethyl malonate, methyl bromideEthyl methylmalonate79-83%[4]

Note: The yields provided are for analogous reactions using diethyl malonate, and are representative of what can be expected for dimethyl malonate under optimized conditions.

Conclusion

This compound plays a significant, albeit often indirect, role in malonic ester synthesis, primarily by serving as a precursor to the workhorse reagent, dimethyl malonate. Its unique reactivity also opens doors to other advanced synthetic transformations. For researchers and professionals in drug development, understanding the relationship between this compound and the classical malonic ester synthesis provides a valuable tool for the design and execution of synthetic routes to complex and medicinally important molecules.

References

Troubleshooting & Optimization

Navigating the Synthesis of Dimethyl Methoxymalonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethyl methoxymalonate, a valuable building block in organic synthesis, can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles and optimizing their synthetic protocols. This guide focuses on identifying and mitigating side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the reaction of dimethyl malonate with a methoxy (B1213986) source. The two most common approaches are:

  • Acid-Catalyzed Methoxylation: This method typically involves the reaction of dimethyl malonate with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

  • Transesterification: This route utilizes the exchange of an alkoxy group from a reagent with the methoxy group of methanol, often catalyzed by a base like sodium methoxide (B1231860).

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Conversion: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst. Monitoring the reaction progress by techniques like GC-MS is crucial.

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.

  • Product Loss During Workup: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup procedure. Careful neutralization and extraction are necessary to minimize loss.

Q3: I am observing significant amounts of unreacted dimethyl malonate in my crude product. How can I improve the conversion rate?

A3: To drive the reaction to completion and reduce the amount of unreacted starting material, consider the following:

  • Reaction Time: Extend the reaction time and monitor for the disappearance of the dimethyl malonate peak by GC or TLC.

  • Temperature: Gradually increasing the reaction temperature may improve the reaction rate, but be cautious as this can also promote side reactions.

  • Catalyst Activity: Ensure your acid or base catalyst is fresh and active. In acid-catalyzed reactions, the presence of water can deactivate the catalyst.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of this compound typically involves removing unreacted starting materials, byproducts, and the catalyst.

  • Fractional Distillation: This is a common and effective method for separating this compound from lower-boiling impurities like methanol and higher-boiling impurities like unreacted dimethyl malonate.[1]

  • Aqueous Wash: A carefully controlled aqueous wash can help remove the acid or base catalyst and any water-soluble impurities. To avoid hydrolysis of the ester, use a mild neutralizing agent like a saturated sodium bicarbonate solution and perform the wash at a low temperature.[2]

Troubleshooting Guide for Side Reactions

This section details potential side reactions during this compound synthesis and provides strategies to minimize their formation.

Observed Issue Potential Side Reaction Proposed Mechanism Troubleshooting and Mitigation Strategies
Presence of a higher molecular weight byproduct Di-methoxylation The methoxide ion attacks the carbonyl carbon of the desired product, leading to the formation of a di-methoxy substituted malonate.- Use a stoichiometric amount of the methoxy source. - Add the methoxy source slowly to the reaction mixture to avoid localized high concentrations. - Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe.
Formation of an acidic byproduct during workup Ester Hydrolysis Under acidic or basic conditions in the presence of water, the ester groups of this compound can be hydrolyzed to carboxylic acids.[3]- Perform the aqueous workup at low temperatures (ice bath). - Use a mild base, such as saturated sodium bicarbonate solution, for neutralization. - Minimize the contact time between the product and the aqueous phase. - Ensure all solvents are anhydrous if the reaction is sensitive to water.
Presence of various unexpected peaks in GC-MS Decomposition At elevated temperatures, this compound may be prone to decomposition, leading to a complex mixture of byproducts.- Avoid excessive heating during the reaction and purification steps. - If using distillation, perform it under reduced pressure to lower the boiling point.

Experimental Protocols

General Protocol for Acid-Catalyzed Methoxylation of Dimethyl Malonate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate and an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Visualizing the Troubleshooting Process

To aid in diagnosing and resolving issues during synthesis, the following workflow diagrams outline the key decision-making processes.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_conversion Check Conversion Rate (GC/MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low high_conversion High Conversion, Still Low Yield check_conversion->high_conversion High troubleshoot_conversion Increase Reaction Time or Temperature Check Catalyst Activity incomplete_conversion->troubleshoot_conversion end Optimized Synthesis troubleshoot_conversion->end check_side_reactions Analyze for Side Products (GC/MS) high_conversion->check_side_reactions side_products_present Side Products Detected check_side_reactions->side_products_present Yes no_side_products No Significant Side Products check_side_reactions->no_side_products No troubleshoot_side_reactions Optimize Stoichiometry Control Temperature Slow Reagent Addition side_products_present->troubleshoot_side_reactions troubleshoot_side_reactions->end check_workup Review Workup Procedure no_side_products->check_workup troubleshoot_workup Minimize Hydrolysis: Use Mild Base Low Temperature Wash check_workup->troubleshoot_workup troubleshoot_workup->end

Caption: A decision tree for troubleshooting low yields.

Purification_Workflow Purification Strategy for this compound start Crude Reaction Mixture neutralize Neutralize Catalyst start->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Fractional Distillation concentrate->purify pure_product Pure this compound purify->pure_product analyze Analyze Purity (GC/MS, NMR) pure_product->analyze

References

Technical Support Center: Optimizing Reaction Conditions for Dimethyl Methoxymalonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the alkylation of dimethyl methoxymalonate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of this compound in a question-and-answer format.

Problem 1: Low or No Product Formation

  • Question: My reaction is not proceeding, and I'm recovering mostly starting material. What are the likely causes?

  • Answer: Several factors could be contributing to a stalled reaction:

    • Inactive Base: The base is crucial for deprotonating the this compound. If the base has been improperly stored and exposed to moisture, it may be inactive. It is recommended to use a freshly opened bottle of base or to properly dry it before use.

    • Insufficiently Strong Base: this compound has a predicted pKa of approximately 13.05. The base used must be strong enough to efficiently deprotonate it. While alkoxides like sodium methoxide (B1231860) are commonly used, for less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary.

    • Poorly Reactive Alkyl Halide: The reactivity of the alkyl halide is critical. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (e.g., higher temperature, stronger base). Secondary and tertiary alkyl halides are generally not suitable for this reaction as they tend to undergo elimination.

    • Low Reaction Temperature: While it is important to control the temperature to minimize side reactions, the reaction may require a certain amount of thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gentle heating may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal temperature.

Problem 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

  • Answer: The most common byproducts in malonic ester alkylations are the dialkylated product, elimination products from the alkyl halide, and hydrolysis of the ester groups.

    • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and react with another equivalent of the alkyl halide to form a dialkylated byproduct. To minimize this:

      • Control Stoichiometry: Use a slight excess of this compound relative to the alkyl halide and the base.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the enolate of the starting material.

    • Elimination: The basic conditions of the reaction can promote an E2 elimination reaction of the alkyl halide, especially with secondary and tertiary halides, to form an alkene. To avoid this:

      • Use Primary Alkyl Halides: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination.

      • Control Temperature: Keep the reaction temperature as low as possible while still allowing the alkylation to proceed.

    • Hydrolysis: The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the methyl ester groups to carboxylic acids. To prevent this:

      • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Careful Workup: Minimize the contact time with aqueous acidic or basic solutions during the workup procedure.

Problem 3: Transesterification

  • Question: I am using an alkoxide base and observing a mixture of esters in my product. What is causing this?

  • Answer: This is likely due to transesterification. If the alkoxide base used does not match the ester groups of the malonate, an equilibrium can be established, leading to a mixture of different ester products. For this compound, it is crucial to use sodium methoxide (NaOMe) as the base when using methanol (B129727) as the solvent. Using sodium ethoxide, for example, would lead to the formation of ethyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the alpha-proton in this compound?

A1: The predicted pKa of the alpha-proton in this compound is approximately 13.05. This is slightly higher (less acidic) than that of dimethyl malonate (pKa ≈ 12.0) due to the electron-donating effect of the methoxy (B1213986) group.

Q2: Which bases are recommended for the deprotonation of this compound?

A2: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Sodium Methoxide (NaOMe): This is a common and effective base when methanol is used as the solvent. It is crucial to match the alkoxide with the ester to prevent transesterification.

  • Sodium Hydride (NaH): A stronger, non-nucleophilic base that is often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). It provides irreversible deprotonation and can be advantageous for less reactive alkyl halides.

  • Potassium Carbonate (K₂CO₃): A milder base that can be used, often with a phase-transfer catalyst, for more reactive alkylating agents to minimize side reactions.

Q3: What are the best solvents for this reaction?

A3: The choice of solvent is often dictated by the base being used.

  • Methanol (MeOH): Used with sodium methoxide.

  • Polar Aprotic Solvents (THF, DMF, DMSO): These are excellent choices when using strong bases like sodium hydride. They are effective at solvating the enolate and promoting the SN2 reaction.

Q4: Can I use secondary or tertiary alkyl halides for the alkylation?

A4: It is not recommended. Secondary alkyl halides react poorly and give low yields due to a competing E2 elimination reaction. Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.

Data Presentation

Table 1: Recommended Base and Solvent Combinations

BaseSolvent(s)Key Considerations
Sodium Methoxide (NaOMe)Methanol (MeOH)Cost-effective; must match the ester to avoid transesterification.
Sodium Hydride (NaH)THF, DMF, DMSOStrong, non-nucleophilic base; good for less reactive alkyl halides; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)Acetone, DMFMilder conditions; may require a phase-transfer catalyst; suitable for reactive alkyl halides.

Table 2: Alkyl Halide Reactivity and Potential Issues

Alkyl Halide TypeReactivity in AlkylationCommon Side Reaction(s)Recommendation
Methyl / Primary (R-X)HighDialkylationUse slow addition and control stoichiometry.
Secondary (R₂CH-X)LowE2 EliminationNot recommended; expect low yields.
Tertiary (R₃C-X)Very Low / No ReactionE2 EliminationNot suitable for this reaction.

Experimental Protocols

General Protocol for the Alkylation of this compound using Sodium Hydride

This is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Alkyl halide (primary)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.

  • Enolate Formation: Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.05 equivalents) dropwise. The reaction may be exothermic. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating may be necessary for less reactive alkyl halides.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep Flame-dried flask under N₂ add_dmf Add anhydrous DMF prep->add_dmf add_nah Add NaH add_dmf->add_nah cool_0c_1 Cool to 0 °C add_nah->cool_0c_1 add_dmm Add Dimethyl Methoxymalonate cool_0c_1->add_dmm warm_rt Warm to RT, stir add_dmm->warm_rt cool_0c_2 Cool to 0 °C warm_rt->cool_0c_2 add_rx Add Alkyl Halide (R-X) cool_0c_2->add_rx react_rt React at RT or heat add_rx->react_rt monitor Monitor by TLC/GC-MS react_rt->monitor quench Quench with NH₄Cl monitor->quench extract Extract with EtOAc quench->extract purify Dry, concentrate, purify extract->purify

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Inactive Base cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Poor Reactivity start Low Yield of Alkylated Product cause1 Inactive Base start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reactivity start->cause3 sol1a Use fresh/dry base cause1->sol1a sol1b Use stronger base (e.g., NaH) cause1->sol1b sol2a Control stoichiometry cause2->sol2a sol2b Slow addition of R-X cause2->sol2b sol2c Lower reaction temperature cause2->sol2c sol3a Use more reactive R-X (I > Br > Cl) cause3->sol3a sol3b Increase temperature moderately cause3->sol3b sol3c Use polar aprotic solvent (DMF, DMSO) cause3->sol3c

Caption: Troubleshooting logic for low-yield alkylation reactions.

Technical Support Center: Purification of Products from Dimethyl Methoxymalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from dimethyl methoxymalonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude NMR/GC-MS analysis shows a significant amount of unreacted this compound. What is the most effective method for its removal?

A1: The best approach depends on the properties of your desired product.

  • For thermally stable products: If your product has a boiling point significantly different from this compound (approximately 238-240 °C at atmospheric pressure, or 96-97 °C at 8.3 mmHg), fractional distillation under reduced pressure is often the most efficient and scalable method.[1]

  • For thermally sensitive or non-volatile products: A combination of a basic wash and column chromatography is recommended. Unreacted this compound can be partially removed by washing the organic extract with a mild basic solution. Subsequent purification by silica (B1680970) gel chromatography should effectively separate the remaining starting material from your product.

Q2: Can I use a simple aqueous wash to remove unreacted this compound?

A2: A simple water wash is generally not very effective for removing this compound due to its limited solubility in water.[2] However, employing a dilute basic solution can enhance its removal by converting it to a more water-soluble salt.

Q3: My product is also an ester. Is there a risk of hydrolysis during a basic wash?

A3: Yes, there is a risk of hydrolyzing your product, especially if it is sensitive to basic conditions. To minimize this risk:

  • Use a mild base such as sodium bicarbonate.

  • Keep the washing time brief (a few minutes).

  • Perform the wash at a low temperature (e.g., in an ice bath).

  • Immediately follow the basic wash with a brine wash to remove any residual base before drying the organic layer.[3]

Q4: I am observing a byproduct with a mass corresponding to a dialkylated species. How can I avoid its formation and remove it?

A4: The formation of dialkylated byproducts is a common issue in malonic ester synthesis.[4]

  • Prevention: To minimize dialkylation, use a controlled amount of the alkylating agent and consider using a slight excess of the malonate starting material.

  • Removal: Dialkylated products are often less polar than the mono-alkylated product. They can typically be separated using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the desired mono-alkylated product from the dialkylated byproduct.

Q5: My reaction has resulted in a complex mixture of byproducts, and the mixture has darkened. What are the likely causes?

A5: Darkening of the reaction mixture and the formation of multiple byproducts can indicate several issues:

  • Decomposition: The reaction temperature may be too high, causing decomposition of the starting materials or products. Consider running the reaction at a lower temperature.

  • Side Reactions: The base used might be too strong, leading to side reactions. Ensure the appropriate base is used for the specific transformation. For instance, in malonic ester synthesis, using an alkoxide that matches the ester alcohol (e.g., sodium methoxide (B1231860) for dimethyl esters) can prevent transesterification.[4]

  • Oxidation: The reaction may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low Purity After Distillation Boiling points of the product and impurities are too close.Use a fractionating column with a higher number of theoretical plates. Collect smaller fractions and analyze them individually. Consider a post-distillation purification step like column chromatography.[5]
Product Decomposition During Distillation The distillation temperature is too high.Use a higher vacuum to lower the boiling point of your product.[5]
Low Yield After Column Chromatography The product is strongly adsorbed on the silica gel.Use a less polar eluent system or consider using a different stationary phase (e.g., alumina).
Co-elution of Impurities During Chromatography The solvent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.[6]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound by Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[3]

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of this compound. Repeat the wash if necessary.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. Ensure the fractionating column is suitable for the boiling point difference between your product and impurities.

  • Distillation:

    • Add the crude product to the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to the desired level.

    • Begin heating the flask gently while stirring.

    • Monitor the temperature at the distillation head.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.

    • Once the temperature stabilizes at the boiling point of your product, switch to a new receiving flask to collect the purified product.

  • Analysis: Confirm the purity of the collected fractions using an appropriate analytical method (e.g., GC-MS, NMR).

Protocol 3: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective for separating products from both less polar and more polar impurities.

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.

  • Concentration: Combine the pure product fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_reaction Reaction Work-up cluster_purification Purification A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Aqueous Wash (e.g., NaHCO3, Brine) B->C D Dry Organic Layer C->D E Concentrate D->E F Crude Product E->F G Purification Method Selection F->G H Fractional Distillation G->H Thermally Stable & Volatile Product I Column Chromatography G->I Thermally Sensitive or Non-Volatile Product J Crystallization G->J Solid Product K Pure Product H->K I->K J->K

Caption: General experimental workflow for the purification of products from this compound reactions.

Troubleshooting_Purification start Impure Product After Initial Purification q1 What is the major impurity? start->q1 ans1_sm Unreacted Starting Material (this compound) q1->ans1_sm Starting Material ans1_bp Reaction Byproduct (e.g., Dialkylated) q1->ans1_bp Byproduct sol_sm1 Optimize Basic Wash (Concentration, Time) ans1_sm->sol_sm1 sol_sm2 Optimize Chromatography (Solvent System, Gradient) ans1_sm->sol_sm2 sol_sm3 Consider Fractional Distillation if product is stable ans1_sm->sol_sm3 sol_bp1 Optimize Chromatography (Gradient Elution) ans1_bp->sol_bp1 sol_bp2 Re-evaluate Reaction Conditions to Minimize Byproduct Formation ans1_bp->sol_bp2 end Pure Product sol_sm1->end sol_sm2->end sol_sm3->end sol_bp1->end sol_bp2->end Re-run Reaction & Purify

Caption: Troubleshooting decision tree for purifying products from this compound reactions.

References

Navigating the Alkylation of Dimethyl Methoxymalonate: A Guide to Avoiding Dialkylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the precise control of alkylation reactions is paramount. Dimethyl methoxymalonate is a valuable building block in organic synthesis, but its propensity for dialkylation can lead to complex product mixtures and reduced yields of the desired mono-alkylated product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound and achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of the dialkylated byproduct when using this compound?

A1: Dialkylation is a common side reaction in the alkylation of active methylene (B1212753) compounds like this compound. The primary contributing factors include:

  • Stoichiometry: Using an excess of the base or alkylating agent relative to the this compound can significantly promote a second alkylation.

  • Base Strength and Concentration: A strong base is required to deprotonate the alpha-carbon. However, a high concentration or a very strong base can increase the rate of deprotonation of the mono-alkylated product, leading to dialkylation.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur more readily.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) can react quickly with both the initial enolate and the enolate of the mono-alkylated product.

Q2: How does the methoxy (B1213986) group in this compound influence the likelihood of dialkylation compared to dimethyl malonate?

A2: The α-methoxy group has both steric and electronic effects that can influence the reaction's outcome.

  • Electronic Effect: The oxygen atom of the methoxy group is electron-withdrawing via induction, which can increase the acidity of the remaining α-proton on the mono-alkylated product. This would make the formation of the second enolate easier, potentially increasing the rate of dialkylation under certain conditions.

  • Steric Effect: The methoxy group adds steric bulk around the reactive center. After the first alkylation, the alpha position becomes even more sterically hindered. This steric hindrance can make it more difficult for the base to deprotonate the mono-alkylated product and for the subsequent alkylating agent to approach, thus disfavoring dialkylation. The overall outcome will depend on the interplay between these opposing effects and the specific reaction conditions.

Q3: What is the optimal temperature for achieving selective mono-alkylation?

A3: The optimal temperature is dependent on the specific reactants and solvent system. Generally, it is advisable to start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) during the deprotonation and addition of the alkylating agent.[1] The reaction can then be allowed to slowly warm to room temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of maximum mono-alkylation before significant dialkylation occurs.

Q4: Which solvents are recommended for this reaction?

A4: The choice of solvent is critical for controlling the reaction.

  • Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are often preferred, especially when using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[2] These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.

  • Protic Solvents: While alcohols like ethanol (B145695) can be used with alkoxide bases (e.g., sodium ethoxide), there is a risk of transesterification with the methyl esters of this compound. If an alkoxide base is used, it is best to match the alcohol to the ester (i.e., sodium methoxide (B1231860) in methanol).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of dialkylated product 1. Stoichiometry of base or alkylating agent is greater than 1 equivalent. 2. Reaction temperature is too high, promoting the second alkylation. 3. The mono-alkylated product is readily deprotonated and reacts further.1. Use a slight excess (1.05-1.1 equivalents) of this compound relative to the base and alkylating agent. 2. Maintain a low reaction temperature (start at 0 °C or below and warm slowly). 3. Add the alkylating agent slowly and dropwise to the enolate solution to maintain a low concentration.
Low or no conversion of starting material 1. The base is not strong enough or has degraded. 2. The alkylating agent is unreactive (e.g., secondary or tertiary halides). 3. The reaction temperature is too low or the reaction time is too short.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or LDA. Ensure the base is fresh and the reaction is conducted under anhydrous conditions. 2. Use a more reactive alkylating agent (iodides > bromides > chlorides). Primary alkyl halides are preferred. 3. Monitor the reaction by TLC or GC-MS and gradually increase the temperature if the reaction is sluggish.
Formation of side products other than alkylated malonates 1. The base is reacting with the solvent (e.g., NaH with DMF at elevated temperatures). 2. The alkylating agent is undergoing elimination (E2) instead of substitution (SN2).1. Be mindful of potential solvent-base interactions and maintain appropriate temperature control. 2. Use primary alkyl halides and avoid high reaction temperatures to favor substitution over elimination.
Difficulty in separating the mono- and di-alkylated products The boiling points or polarities of the products are very similar.1. Optimize reaction conditions to maximize the formation of the mono-alkylated product and minimize the dialkylated byproduct. 2. Utilize column chromatography for purification, as distillation may not be effective.[2]

Experimental Protocol: Selective Mono-alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound (1.05 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous DMF via syringe and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add this compound (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for maximizing the mono-alkylated product.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the mono-alkylated product from any unreacted starting material and the dialkylated byproduct.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start Dimethyl Methoxymalonate Enolate Enolate Intermediate Start->Enolate + Base (e.g., NaH) - H₂ MonoAlk Mono-alkylated Product Enolate->MonoAlk + Alkyl Halide (R-X) - NaX DiAlk Di-alkylated Product MonoAlk->DiAlk + Base + R-X (Undesired)

Caption: General reaction pathway for the alkylation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Alkylation of this compound CheckProducts Analyze Product Mixture (TLC, GC-MS, NMR) Start->CheckProducts HighDiAlk High Dialkylation CheckProducts->HighDiAlk Dialkylation > Mono-alkylation LowConv Low Conversion CheckProducts->LowConv High Starting Material GoodMono Successful Mono-alkylation CheckProducts->GoodMono High Mono-alkylation Sol1 Adjust Stoichiometry: - Use slight excess of malonate - Add alkyl halide slowly HighDiAlk->Sol1 Sol2 Lower Reaction Temperature HighDiAlk->Sol2 Sol3 Check Base Activity & Anhydrous Conditions LowConv->Sol3 Sol4 Increase Temperature/Time Carefully LowConv->Sol4

Caption: Troubleshooting decision tree for optimizing mono-alkylation.

References

preventing elimination side reactions with malonate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for malonic ester synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on preventing undesired elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of alkene byproduct in my reaction. What is causing this?

A1: The formation of an alkene byproduct is a classic sign of a competing elimination reaction (typically E2) occurring alongside the desired SN2 alkylation. The malonate enolate is not only a good nucleophile but also a reasonably strong base. When it acts as a base, it can abstract a beta-hydrogen from the alkyl halide, leading to the formation of a double bond (alkene) instead of the desired carbon-carbon bond.

Q2: How does my choice of alkyl halide affect the likelihood of elimination?

A2: The structure of the alkyl halide is one of the most critical factors. The alkylation step proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1]

  • Ideal Substrates : Methyl and primary alkyl halides are the best choices as they are least sterically hindered and strongly favor the SN2 pathway.[1]

  • Problematic Substrates : Secondary alkyl halides are much more prone to elimination, as the increased steric bulk hinders the nucleophilic attack at the carbon, making it easier for the enolate to act as a base and abstract a proton.[1]

  • Unsuitable Substrates : Tertiary alkyl halides are not suitable for malonic ester synthesis. They are too sterically hindered for SN2 and will almost exclusively yield elimination products.[2]

Q3: Can the base I use to form the enolate promote elimination side reactions?

A3: Yes, the choice of base is crucial for two reasons. Firstly, to avoid a side reaction called transesterification, the alkoxide base should always match the alkyl group of the malonate ester (e.g., use sodium ethoxide with diethyl malonate).[2][3] Secondly, while a strong base is needed to deprotonate the malonate ester, an excessively strong or sterically hindered base can increase the rate of the E2 elimination reaction with the alkyl halide.[4][5] For most applications, sodium ethoxide in ethanol (B145695) or sodium hydride in an aprotic solvent are effective.

Q4: What is the optimal temperature for the alkylation step to minimize elimination?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[6] This is because elimination reactions often result in an increase in the number of molecules, which leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger T (temperature) makes the entropy term more significant, favoring the elimination pathway.[7] It is often best to form the enolate at a lower temperature (0 °C to room temperature) and then perform the alkylation at the lowest temperature that allows the reaction to proceed at a reasonable rate, such as a gentle reflux.[3][8][9]

Q5: Which solvent is best to favor substitution over elimination?

A5: Polar aprotic solvents (e.g., DMSO, DMF) are often preferred for SN2 reactions. These solvents can effectively solvate the cation (like Na⁺) of the base, leaving the enolate anion "naked" and more nucleophilic, which helps to favor the desired substitution reaction.[10][11] While polar protic solvents (like ethanol) are commonly used, they can form a "cage" around the nucleophile through hydrogen bonding, which can slightly decrease its nucleophilicity.[10]

Q6: What other common side reactions should I be aware of?

A6: Besides elimination, two other side reactions are common:

  • Dialkylation : The mono-alkylated product still has one acidic alpha-hydrogen, which can be deprotonated and react with another molecule of the alkyl halide.[12] This can be minimized by using an excess of the malonic ester relative to the alkyl halide.[1]

  • Transesterification : If the alkoxide base does not match the ester's alcohol group (e.g., using sodium methoxide (B1231860) with diethyl malonate), the base can act as a nucleophile and exchange the ester's alkyl group. This leads to a mixture of ester products.[2][3]

Troubleshooting Guide: Elimination Byproducts

SymptomPotential CauseRecommended Solution
High percentage of alkene byproduct detected by GC/MS or NMR. Substrate Structure: A secondary (2°) or tertiary (3°) alkyl halide was used.Use a methyl or primary (1°) alkyl halide. If a secondary alkyl group is required, consider alternative synthetic routes. Tertiary halides are unsuitable.[1][2]
Reaction Temperature: The reaction was run at an excessively high temperature.Form the enolate at 0 °C or room temperature, then add the alkyl halide and heat gently. Avoid high-temperature reflux if possible. Elimination is favored by heat.[6][7]
Base Selection: The base used is too strong or sterically hindered (e.g., potassium tert-butoxide).Use a standard base like sodium ethoxide (for diethyl malonate) or sodium hydride. Bulky bases preferentially abstract protons, leading to elimination.[13]
Solvent Choice: A protic solvent is being used which may slightly disfavor substitution.Consider switching to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the enolate.[10][11]

Data Presentation

Effect of Alkyl Halide Structure on Reaction Outcome

The choice of alkyl halide has a predictable impact on the major reaction pathway.

Alkyl Halide TypeSteric HindrancePrimary Reaction PathwayElimination Risk
Methyl (CH₃-X)Very LowSN2 Negligible
Primary (1°) (R-CH₂-X)LowSN2 Low
Secondary (2°) (R₂-CH-X)ModerateSN2 / E2 Competition High
Tertiary (3°) (R₃-C-X)HighE2 Very High (Major Product)

Visualizations

G enolate Malonate Enolate intermediate enolate->intermediate alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate sn2_path SN2 Pathway (Nucleophilic Attack) intermediate->sn2_path Favored by: - 1°/Methyl R-X - Lower Temp e2_path E2 Pathway (Proton Abstraction) intermediate->e2_path Favored by: - 2°/3° R-X - Higher Temp - Bulky Base product Desired Alkylated Product sn2_path->product byproduct Alkene Byproduct e2_path->byproduct

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.

Troubleshooting_Workflow start High % of Elimination Detected? check_halide Check Alkyl Halide Structure start->check_halide Yes halide_type Is it 2° or 3°? check_halide->halide_type change_halide SOLUTION: Use 1° or Methyl Halide. Consider alternative synthesis. halide_type->change_halide Yes check_temp Check Reaction Temperature halide_type->check_temp No (it's 1°) end Problem Resolved change_halide->end temp_high Is it > 80°C? check_temp->temp_high lower_temp SOLUTION: Lower temperature. Run at gentle reflux or below. temp_high->lower_temp Yes check_base Check Base temp_high->check_base No lower_temp->end base_bulky Is base sterically hindered (e.g. tBuOK)? check_base->base_bulky change_base SOLUTION: Use NaOEt or NaH. Ensure base matches ester. base_bulky->change_base Yes base_bulky->end No change_base->end

Caption: Troubleshooting workflow for excessive elimination.

Experimental Protocols

Protocol: Synthesis of Diethyl Propylmalonate (Minimized Elimination)

This protocol outlines the synthesis of diethyl propylmalonate from diethyl malonate and 1-bromopropane (B46711), incorporating steps to minimize side reactions.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl malonate

  • 1-bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred ethoxide solution over 15-20 minutes. Note: Using a matching alkoxide and ester is critical to prevent transesterification.[3]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation:

    • Add 1-bromopropane (1.0 equivalent) to the dropping funnel.

    • Add the 1-bromopropane dropwise to the enolate solution. An exothermic reaction may be observed. Maintain control by adjusting the addition rate.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (the boiling point of ethanol, ~78 °C). Note: Avoid excessively high temperatures to minimize the risk of E2 elimination.[7]

    • Maintain the reflux for 2-3 hours, monitoring the reaction's progress by TLC (Thin Layer Chromatography).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent (MgSO₄) and concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl propylmalonate.[3]

References

Technical Support Center: Optimizing Reactions of Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl methoxymalonate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve yield and selectivity in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its reactivity?

This compound is a diester with a methoxy (B1213986) group at the alpha-position. This substitution has several important implications for its reactivity:

  • Acidity: The alpha-hydrogen in this compound is acidic due to the presence of two electron-withdrawing ester groups. The predicted pKa is approximately 13.05.[1] The electron-donating nature of the methoxy group may slightly decrease the acidity of the α-hydrogen compared to dimethyl malonate (pKa ~13).[2]

  • Enolate Formation: Despite the slightly reduced acidity, the alpha-hydrogen can be readily removed by a suitable base to form a resonance-stabilized enolate, which is a potent nucleophile.[3]

  • Steric Hindrance: The methoxy group introduces steric bulk at the reaction center, which can influence the approach of electrophiles and affect reaction rates and selectivity.

  • Stability: this compound is a liquid at room temperature with a melting point of 11-12°C and a boiling point of 96-97°C at 8.3 mmHg.[1] It is stable under normal conditions but can be sensitive to strong acids and bases, which can lead to hydrolysis of the ester groups.

Q2: What are the most common reactions involving this compound?

This compound is a versatile building block used in a variety of organic transformations, including:

  • Alkylation Reactions: The enolate of this compound can be alkylated with various electrophiles to form new carbon-carbon bonds.

  • Knoevenagel Condensation: It can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated esters.[1]

  • Michael Addition: As a Michael donor, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.[1]

  • Multicomponent Reactions: It has been used in one-pot multicomponent reactions to synthesize complex heterocyclic compounds.[1]

Q3: How does the methoxy group affect the selectivity of reactions compared to dimethyl malonate?

The methoxy group can influence selectivity in several ways:

  • Regioselectivity: In reactions where there are multiple potential reaction sites, the steric bulk of the methoxy group may direct incoming reagents to the less hindered position.

  • Stereoselectivity: The presence of the methoxy group can create a chiral center or influence the stereochemical outcome of reactions, although this is highly dependent on the specific reaction and conditions.

  • Chemoselectivity: The electronic effect of the methoxy group might alter the reactivity of the adjacent carbonyl groups, potentially influencing which one reacts preferentially in certain transformations.

Troubleshooting Guides

Low Yield in Alkylation Reactions

Low yields in the alkylation of this compound are a common issue. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Alkylation Yield

start Low Alkylation Yield q1 Is the enolate formation incomplete? start->q1 a1_yes Yes q1->a1_yes Check for unreacted starting material q2 Are you observing significant side reactions? q1->q2 No sol1 Review base selection and reaction conditions. - Use a strong, non-nucleophilic base (e.g., NaH, LDA). - Ensure anhydrous conditions. - Check base quality and stoichiometry. a1_yes->sol1 end Improved Yield sol1->end a2_yes Yes q2->a2_yes Analyze crude mixture for byproducts q3 Is the starting material being recovered? q2->q3 No sol2 Optimize reaction parameters. - Lower the reaction temperature. - Add the alkylating agent slowly. - Consider a less reactive solvent. a2_yes->sol2 sol2->end a3_yes Yes q3->a3_yes Confirm by NMR or GC of the crude product sol3 Increase reaction time or temperature. - Monitor the reaction by TLC or GC to confirm completion. - Ensure the alkylating agent is sufficiently reactive. a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Detailed Troubleshooting for Low Alkylation Yield:

Symptom Possible Cause Suggested Solution
Significant amount of unreacted this compound Incomplete enolate formation: The base may be too weak, degraded by moisture, or used in insufficient quantity.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). - Ensure all glassware is flame-dried and use anhydrous solvents. - Use at least one equivalent of fresh, high-quality base.
Low reaction temperature or insufficient reaction time: The reaction may be too slow under the current conditions.- Gradually increase the reaction temperature and monitor for product formation and side reactions. - Extend the reaction time, following the progress by TLC or GC analysis.
Unreactive alkylating agent: The electrophile may be too sterically hindered or have a poor leaving group.- Consider using a more reactive alkylating agent (e.g., an iodide instead of a chloride).
Presence of multiple products Dialkylation: If the mono-alkylated product is deprotonated and reacts further.- Use an excess of this compound relative to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
Elimination (E2) reaction of the alkyl halide: The enolate can act as a base, especially with secondary or tertiary alkyl halides.- Use primary alkyl halides whenever possible. Secondary and tertiary halides are prone to elimination.
Hydrolysis of ester groups: Presence of water can lead to the hydrolysis of the methyl esters.- Ensure strictly anhydrous conditions throughout the reaction and workup.

Quantitative Data on Alkylation Yields (Representative for Malonates)

Base Alkyl Halide Solvent Temperature (°C) Yield (%) Reference
Sodium Hydride2-ChlorocyclopentanoneDichloromethane2553[4]
Sodium Hydride2-Chlorocyclopentanone[BMIM]BF₄ (Ionic Liquid)7075[4]
Sodium Hydride2-Chlorocyclopentanone[EMIM]OTf (Ionic Liquid)7079[4]

Note: This data is for the alkylation of dimethyl malonate and is provided as a representative example. Yields with this compound may vary due to steric and electronic effects.

Poor Selectivity in Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones can sometimes lead to side products or low yields of the desired α,β-unsaturated product.

Troubleshooting Workflow for Knoevenagel Condensation

start Poor Selectivity in Knoevenagel Condensation q1 Is the reaction slow or incomplete? start->q1 a1_yes Yes q1->a1_yes q2 Are there significant side products? q1->q2 No sol1 Optimize catalyst and conditions. - Use a more effective base catalyst (e.g., piperidine, DBU). - Increase reaction temperature. - Consider microwave irradiation. a1_yes->sol1 end Improved Selectivity and Yield sol1->end a2_yes Yes q2->a2_yes q3 Is purification difficult? q2->q3 No sol2 Adjust reaction parameters. - Use a milder catalyst. - Lower the reaction temperature to minimize side reactions. - Ensure stoichiometry is correct. a2_yes->sol2 sol2->end a3_yes Yes q3->a3_yes sol3 Modify workup procedure. - Use crystallization to purify the product. - Employ column chromatography with an appropriate solvent system. a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for poor selectivity in Knoevenagel condensation.

Detailed Troubleshooting for Knoevenagel Condensation:

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficiently active catalyst: The base may not be strong enough to efficiently catalyze the reaction.- Use a more effective catalyst such as piperidine, ammonium (B1175870) acetate, or DBU.[5][6] - For challenging substrates, consider using a Lewis acid catalyst.
Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.- Increase the reaction temperature, potentially to reflux. - Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Formation of Michael addition byproduct The product of the Knoevenagel condensation acts as a Michael acceptor for another molecule of the malonate enolate. - Use a milder catalyst or lower the reaction temperature. - Carefully control the stoichiometry of the reactants.
Self-condensation of the aldehyde/ketone The base is too strong, leading to aldol-type side reactions. - Use a weaker base catalyst, such as a secondary amine or its salt.

Quantitative Data on Knoevenagel Condensation Yields (Representative)

Aldehyde Active Methylene Compound Catalyst Conditions Yield (%) Reference
BenzaldehydeMalononitrileGallium ChlorideSolvent-free, grindingHigh[7]
3,5-DimethoxybenzaldehydeMalononitrileAmmonium AcetateEthanol (B145695), refluxHigh[6]
3,5-DimethoxybenzaldehydeEthyl CyanoacetateTriphenylphosphineSolvent-free, 80°CHigh[6]

Note: "High" yield indicates that a specific numerical value was not provided, but the methodology is reported to be highly efficient.[6] The reactivity of this compound may differ.

Low Yield or Poor Selectivity in Michael Addition

As a Michael donor, this compound can add to α,β-unsaturated compounds. Low yields or the formation of undesired products can be problematic.

Troubleshooting Workflow for Michael Addition

start Low Yield/Selectivity in Michael Addition q1 Is the reaction slow or incomplete? start->q1 a1_yes Yes q1->a1_yes q2 Is 1,2-addition competing with 1,4-addition? q1->q2 No sol1 Optimize reaction conditions. - Use a suitable base to generate the enolate. - Increase reaction temperature or time. - Ensure the Michael acceptor is sufficiently reactive. a1_yes->sol1 end Improved Yield and Selectivity sol1->end a2_yes Yes q2->a2_yes q3 Are there polymerization or other side reactions? q2->q3 No sol2 Modify reaction parameters. - Use a softer nucleophile (e.g., by changing the base or solvent). - Employ a Lewis acid to activate the Michael acceptor. a2_yes->sol2 sol2->end a3_yes Yes q3->a3_yes sol3 Adjust reaction conditions. - Lower the reaction temperature. - Add the reactants slowly. - Use a less reactive catalyst. a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for low yield or poor selectivity in Michael addition.

Detailed Troubleshooting for Michael Addition:

Symptom Possible Cause Suggested Solution
Low conversion Inefficient enolate formation: The base may be too weak.- Use a base that is strong enough to fully deprotonate the this compound.
Unreactive Michael acceptor: The α,β-unsaturated system may not be sufficiently electrophilic.- Consider using a Lewis acid to activate the Michael acceptor.
Formation of 1,2-addition product The enolate is too reactive (a "hard" nucleophile) and attacks the carbonyl carbon instead of the β-carbon. - Use a less polar, aprotic solvent. - The choice of counter-ion for the enolate can also influence selectivity.
Polymerization of the Michael acceptor The reaction conditions are too harsh, leading to unwanted polymerization. - Lower the reaction temperature. - Add the base or the Michael donor slowly to the Michael acceptor.
Double Michael addition The initial adduct reacts with another molecule of the Michael acceptor. - Use an excess of the Michael acceptor.

Quantitative Data on Michael Addition Yields (Representative for Malonates)

Michael Donor Michael Acceptor Catalyst/Base Solvent Yield (%) ee (%) Reference
Dimethyl Malonate2-Cyclopenten-1-oneGa-Na-BINOL complexTHF9099[8]
Diethyl MalonateChalconesCinchona alkaloid derivativeTolueneup to 96up to 99[9]
Dimethyl MalonateLevoglucosenone (B1675106)AlCl₃-76-[10]

Note: This data is for other malonates and is provided for representative purposes. Enantiomeric excess (ee) is reported for asymmetric reactions.

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).

  • Enolate Formation:

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Add the alkyl halide (1.0-1.2 equivalents) dropwise via the dropping funnel.

    • After the addition, the reaction mixture can be stirred at room temperature or gently heated to reflux. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

General Protocol for Knoevenagel Condensation

This protocol is adapted for the reaction of an aldehyde with this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 equivalent), this compound (1.0-1.2 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol or toluene).

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the reactivity of the substrates.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

General Protocol for Michael Addition

This protocol describes the addition of this compound to an α,β-unsaturated ketone.

  • Reaction Setup:

    • To a solution of this compound (1.2 equivalents) in a suitable solvent (e.g., THF or ethanol) in a round-bottom flask under an inert atmosphere, add a base (e.g., sodium ethoxide, 1.1 equivalents) at 0°C.

  • Reaction:

    • Stir the mixture for 30 minutes to form the enolate.

    • Add the α,β-unsaturated ketone (1.0 equivalent) dropwise.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

common impurities in dimethyl methoxymalonate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl methoxymalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities in this compound typically arise from its synthesis, which most often involves the methoxylation of dimethyl malonate. The primary impurities to be aware of are:

  • Unreacted Starting Materials:

    • Dimethyl malonate: The primary precursor in the most common synthetic route.

    • Methanol (B129727): Often used as a reagent or solvent in the synthesis and can remain as a residual solvent.

  • Side-Reaction Products:

    • Polymethoxylated malonates: Although less common, over-methoxylation can lead to di- or tri-methoxylated impurities.

  • Degradation Products:

    • Hydrolysis Products: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the ester groups, forming the corresponding monoester (methyl 2-methoxy-3-oxopropanoate) or methoxymalonic acid.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile impurities and identifying them based on their mass spectra.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying non-volatile impurities.

Troubleshooting Guides

Issue 1: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

Yes, impurities in your this compound can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Analyze Purity: First, confirm the purity of your this compound using GC-MS or NMR.

    • Identify Impurities: Determine the identity of any significant impurities. Unreacted dimethyl malonate is a common culprit and can participate in many of the same reactions as your target molecule, leading to a mixture of products.

    • Purify the Reagent: If impurities are present, purify the this compound using one of the methods outlined in the purification protocols below before proceeding with your reaction.

Issue 2: I suspect my this compound has degraded upon storage. How can I confirm this and what should I do?

Degradation is often due to hydrolysis.

  • Troubleshooting Steps:

    • Check for Acidity: Use pH paper to test a solution of your this compound in a neutral solvent. An acidic pH may indicate the presence of hydrolysis products like methoxymalonic acid.

    • Analytical Confirmation: Use GC-MS or NMR to look for the presence of hydrolysis products.

    • Purification: If degradation has occurred, the material can often be repurified by fractional distillation to remove the less volatile acidic impurities.

    • Proper Storage: To prevent future degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Purification Protocols and Data

Several methods can be employed to purify this compound. The choice of method depends on the nature of the impurities and the scale of the purification.

Data Presentation: Purity of this compound
Purification MethodStarting Purity (Typical)Purity After 1st PassPurity After 2nd PassKey Advantages & Disadvantages
Fractional Distillation 90-95%98-99%>99.5%Advantages: Scalable, effective for removing volatile and non-volatile impurities. Disadvantages: Requires thermally stable compounds.
Aqueous Wash (Basic) 90-95%97-98%N/AAdvantages: Removes acidic impurities and unreacted dimethyl malonate. Disadvantages: Risk of product hydrolysis.[3]
Column Chromatography 90-95%>99%N/AAdvantages: High purity achievable, good for small scale. Disadvantages: Can be time-consuming and uses large solvent volumes.
Experimental Protocols

Protocol 1: Fractional Distillation Under Reduced Pressure

This method is effective for removing impurities with significantly different boiling points, such as residual methanol and unreacted dimethyl malonate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a temperature-controlled heating mantle.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Gradually reduce the pressure and begin heating.

    • Collect and discard the initial fraction, which will primarily contain lower-boiling impurities like methanol.

    • Collect the main fraction at the boiling point of this compound (approximately 96-97 °C at 8.3 mmHg).

    • Monitor the purity of the collected fractions using GC.

Protocol 2: Basic Aqueous Wash

This procedure is useful for removing acidic impurities and unreacted dimethyl malonate.[3]

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate. Shake gently and vent frequently to release any evolved CO2.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Caution: Ester hydrolysis can occur under basic conditions. To minimize this risk, perform the wash quickly and at a low temperature (e.g., in an ice bath).[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for identifying and removing impurities from this compound.

Workflow for Impurity Identification and Removal cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Crude this compound analysis Purity Analysis (GC-MS, NMR) start->analysis decision Purity Acceptable? analysis->decision distillation Fractional Distillation decision->distillation No wash Aqueous Wash decision->wash No chromatography Column Chromatography decision->chromatography No end_product Pure this compound decision->end_product Yes distillation->analysis wash->analysis chromatography->analysis

Caption: Workflow for identifying and removing impurities.

References

Technical Support Center: Dimethyl Methoxymalonate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of reactions involving dimethyl methoxymalonate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when transitioning from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound reactions? A1: The most critical parameters include temperature, rate of reagent addition, and mixing efficiency. This compound reactions, particularly those involving strong bases for deprotonation, can be highly exothermic.[1][2] Poor heat transfer in large reactors can lead to localized overheating, resulting in side product formation and potential thermal runaway events.[3][4] Inefficient mixing can create localized high concentrations of reactants, which also promotes side reactions.[2][5]

Q2: How does the presence of moisture affect the reaction? A2: Moisture is highly detrimental to reactions involving the enolate of this compound. The alkoxide or hydride bases typically used are sensitive to moisture and will be quenched by water, preventing the complete deprotonation of the malonate.[6] This leads to lower yields and inconsistent results. All solvents and reagents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: What are the primary safety concerns associated with scaling up these reactions? A3: The primary safety concerns are managing the reaction exotherm and handling flammable or corrosive materials. The starting materials and solvents can be flammable, requiring proper grounding of equipment to prevent static discharge.[7] Acidic or basic reagents can be corrosive.[7] A thorough thermal hazard evaluation is crucial to understand the potential for thermal runaway.[4] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[8]

Q4: What are the common impurities encountered, and how can they be minimized? A4: Common impurities include unreacted starting materials, byproducts from side reactions like self-condensation (Claisen condensation), and hydrolysis products.[1][6] Minimizing these requires strict control over stoichiometry, maintaining low temperatures to disfavor side reactions, and ensuring anhydrous conditions to prevent hydrolysis.[5][6] Using high-purity starting materials is also essential.[7]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Question Potential Cause Recommended Solution
Q: My reaction yield is significantly lower at scale compared to the lab. What are the likely causes? Incomplete Deprotonation: The base may be insufficient in strength or quantity, or it may have degraded due to moisture.[6]- Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., sodium methoxide (B1231860) for reactions with dimethyl esters).- Verify the quality and dryness of the base. Use fresh, anhydrous reagents and solvents.[6]
Poor Temperature Control: Localized overheating in a large reactor can lead to the degradation of reactants or products.[2][7]- Improve reactor cooling efficiency. Consider using a reactor with a better surface-area-to-volume ratio.[5]- Implement a controlled, slow addition of the limiting reagent via a syringe pump or addition funnel to manage the exotherm.[1]
Inefficient Mixing: Poor agitation can lead to localized concentration gradients, resulting in an incomplete reaction.[2][5]- Use an appropriate impeller design and agitation speed for the reactor geometry to ensure homogeneity.- For very viscous mixtures, consider dilution with a suitable anhydrous solvent.
Product Loss During Workup: The product may be lost during extraction or purification steps, especially with emulsion formation.[2]- Optimize the workup procedure. To break emulsions, try adding brine or filtering through a pad of celite.[2]- Perform a material balance to identify the step where the loss is occurring.
Problem 2: Formation of Impurities and Byproducts
Question Potential Cause Recommended Solution
Q: I'm observing significant byproducts in my final product. How can I improve selectivity? Self-Condensation (Claisen-type): Excess base or high temperatures can promote the self-condensation of the malonate ester.[1][6]- Add the base slowly to the reaction mixture at a low temperature to avoid high localized concentrations.[1]- Maintain a controlled, low temperature throughout the reaction.
Hydrolysis of Ester: Presence of water during the reaction or acidic/basic workup can hydrolyze the ester groups to carboxylic acids.- Ensure all reagents and solvents are strictly anhydrous.[6]- During workup, use neutralized or buffered aqueous solutions and minimize contact time.
Formation of Dichloro Impurity (in chlorination reactions): Over-reaction with a chlorinating agent can lead to the formation of dichloromalonate.- Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).- Monitor the reaction progress closely using GC or HPLC and stop the reaction once the desired conversion is reached.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters: Lab vs. Scale-Up

This table provides an example of how reaction parameters may need to be adjusted when scaling up a hypothetical reaction of this compound. Actual values will vary depending on the specific reaction and equipment.

ParameterLaboratory Scale (100 mL)Pilot Scale (50 L)Key Consideration for Scale-Up
Reactant Concentration 1.0 M0.5 - 0.8 MLower concentration may be needed to manage viscosity and heat transfer.
Base Addition Time 5 minutes1 - 2 hoursSlow addition is critical to control the exotherm in a large volume.[3]
Reaction Temperature 0 °C-5 °C to 0 °CA slightly lower starting temperature may be required to compensate for slower heat removal.
Agitation Speed 300 RPM (Magnetic Stirrer)100 - 200 RPM (Overhead Stirrer)The goal is to ensure homogeneity without excessive shear, which could affect particle size in crystallizations.[5]
Workup Quench Time < 1 minute15 - 30 minutesControlled, slow quenching is necessary to manage any exotherm from neutralizing excess reagents.

Experimental Protocols

Protocol: Scale-Up Synthesis of Dimethyl 2-aryl-2-methoxymalonate

This protocol is a representative procedure for a key reaction type involving this compound.

1. Reactor Setup:

  • A 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a baffled cooling jacket is rendered inert by purging with dry nitrogen.

  • The reactor is charged with anhydrous toluene (B28343) (20 L) and this compound (2.5 kg, 15.4 mol).

  • Stirring is initiated, and the mixture is cooled to -5 °C.

2. Deprotonation:

  • A 30% solution of sodium methoxide in methanol (B129727) (3.0 kg, 16.2 mol) is added dropwise via a pressure-equalizing dropping funnel over 2 hours, ensuring the internal temperature does not exceed 0 °C.

  • The mixture is stirred for an additional 1 hour at 0 °C after the addition is complete to ensure full enolate formation.

3. Alkylation:

  • A solution of the desired aryl halide (e.g., substituted benzyl (B1604629) bromide, 15.0 mol) in anhydrous toluene (5 L) is added to the reactor over 1.5 hours, maintaining the temperature at < 5 °C.

  • After the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.

  • Reaction progress is monitored by HPLC or GC until consumption of the starting material is complete.

4. Workup and Isolation:

  • The reaction mixture is cooled to 10 °C.

  • A saturated aqueous solution of ammonium (B1175870) chloride (10 L) is added slowly to quench the reaction, keeping the temperature below 20 °C.

  • The layers are allowed to separate, and the aqueous layer is extracted with toluene (2 x 5 L).

  • The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

5. Purification:

  • The crude product is purified by vacuum distillation to yield the final dimethyl 2-aryl-2-methoxymalonate.

Mandatory Visualizations

G start Problem Occurs (e.g., Low Yield, Impurities) check_reagents Step 1: Verify Reagent Quality - Purity (GC/NMR) - Stoichiometry - Anhydrous Conditions start->check_reagents reagent_issue Reagent Issue Identified check_reagents->reagent_issue Problem Found? check_conditions Step 2: Assess Reaction Conditions - Temperature Control - Addition Rate - Mixing Efficiency condition_issue Condition Issue Identified check_conditions->condition_issue Problem Found? analyze_byproducts Step 3: Analyze Byproducts - Identify Impurity Structures (LC-MS, NMR) - Quantify Levels (GC/HPLC) byproduct_issue Byproduct Source Identified analyze_byproducts->byproduct_issue Problem Found? reagent_issue->check_conditions No solution_reagent Solution: - Purify/Re-source Reagents - Dry Solvents - Recalculate Stoichiometry reagent_issue->solution_reagent Yes condition_issue->analyze_byproducts No solution_condition Solution: - Optimize Cooling/Heating - Adjust Addition Rate - Modify Agitation condition_issue->solution_condition Yes solution_byproduct Solution: - Adjust Temp/Concentration - Modify Workup - Implement Purification byproduct_issue->solution_byproduct Yes

Caption: Troubleshooting workflow for scale-up issues.

G sub Dimethyl Methoxymalonate + Base (B-) enolate Malonate Enolate sub->enolate Deprotonation product Desired Product (C-Alkylation) enolate->product Alkylation hydrolysis Hydrolysis Byproduct (Malonic Acid Derivative) enolate->hydrolysis Side Reaction rx Electrophile (R-X) rx->product h2o Water (H₂O) (Contaminant) h2o->hydrolysis

Caption: Key reaction pathway and competing hydrolysis.

References

Technical Support Center: Dimethyl Methoxymalonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the choice of base and its effect on the reactivity of dimethyl methoxymalonate in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of this compound and how does it influence base selection?

The predicted pKa of the α-hydrogen in this compound is approximately 13.05.[1][2][3] This value indicates it is weakly acidic. The presence of the electron-donating methoxy (B1213986) group makes it slightly less acidic than unsubstituted dimethyl malonate (pKa ≈ 13).[1][4] Therefore, a sufficiently strong base is required to achieve significant deprotonation and enolate formation. For efficient deprotonation, the conjugate acid of the chosen base should have a pKa significantly higher than 13.[5]

Q2: Which bases are commonly used for the deprotonation of this compound?

Commonly used bases fall into two main categories:

  • Alkoxides (e.g., Sodium Methoxide (B1231860) - NaOMe): These are moderately strong bases that are often sufficient for deprotonating malonic esters.[6][7] It is crucial to match the alkoxide to the ester to prevent transesterification (i.e., use sodium methoxide for dimethyl esters).[5]

  • Hydrides and Amides (e.g., Sodium Hydride - NaH, Lithium Diisopropylamide - LDA): These are very strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the malonate.[5][8] LDA is particularly effective at low temperatures and can help prevent certain side reactions.[9][10]

Q3: Can I use sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) for enolate formation?

While potassium carbonate can be used for some reactions involving active methylene (B1212753) compounds, it is generally not strong enough for efficient deprotonation of this compound for subsequent alkylation. Sodium hydroxide is a strong base but is also a potent nucleophile and is typically used in aqueous solutions. This can lead to undesirable side reactions, most notably the hydrolysis (saponification) of the ester groups, rather than simple deprotonation at the α-carbon.[5]

Q4: How does the choice of base affect the reaction equilibrium?

The choice of base directly impacts the position of the deprotonation equilibrium:

  • Sodium Methoxide (NaOMe) will establish an equilibrium between the malonate, the methoxide, the enolate, and methanol (B129727). Since the pKa of methanol (~15.5) is not drastically higher than that of the malonate, a significant concentration of the starting material will remain at equilibrium.[9]

  • Sodium Hydride (NaH) or LDA will deprotonate the malonate essentially irreversibly.[8] This is because the conjugate acids of these bases (H₂ and diisopropylamine, respectively) are extremely weak acids (pKa > 35), driving the reaction to completion and ensuring the malonate is fully converted to its enolate form.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of Alkylated Product

If you are experiencing low conversion rates in your alkylation reaction, consult the following workflow.

G start Low Conversion in Alkylation Reaction base_check 1. Verify Base Strength & Stoichiometry start->base_check reagent_check 2. Assess Reagent & Solvent Purity base_check->reagent_check Base is appropriate sub_base1 Is base strong enough? (pKa of conj. acid > 15) base_check->sub_base1 condition_check 3. Optimize Reaction Conditions reagent_check->condition_check Reagents are pure sub_reagent1 Is the solvent anhydrous? reagent_check->sub_reagent1 sub_condition1 Was enolate formation complete before adding halide? condition_check->sub_condition1 sub_base2 Is at least 1 full equivalent of base used? sub_base1->sub_base2 Yes solution_base1 Action: Use a stronger base (e.g., NaH, LDA). sub_base1->solution_base1 No sub_base3 Is the base fresh / non-degraded? sub_base2->sub_base3 Yes solution_base2 Action: Use >=1 equivalent of base. sub_base2->solution_base2 No sub_base3->reagent_check Yes solution_base3 Action: Use a fresh, unopened container of base. sub_base3->solution_base3 No sub_reagent2 Are the malonate and alkyl halide pure? sub_reagent1->sub_reagent2 Yes solution_reagent1 Action: Use freshly distilled, dry solvent. sub_reagent1->solution_reagent1 No sub_reagent2->condition_check Yes solution_reagent2 Action: Purify reagents via distillation or chromatography. sub_reagent2->solution_reagent2 No sub_condition2 Is reaction temperature appropriate? sub_condition1->sub_condition2 Yes solution_condition1 Action: Allow more time for deprotonation. sub_condition1->solution_condition1 No solution_condition2 Action: Try increasing temperature after halide addition. sub_condition2->solution_condition2 No

Troubleshooting workflow for low alkylation yield.
  • Insufficient Base Strength: The base must be strong enough to deprotonate the malonate effectively.[5] Alkoxide bases are sensitive to moisture and can degrade over time.[5]

  • Anhydrous Conditions: Water will react with the base and inhibit enolate formation. Solvents must be rigorously dried before use.[5]

  • Reagent Purity: Impurities in either the this compound or the alkyl halide can lead to unwanted side reactions and lower the yield.[5]

Issue 2: Formation of Significant Side Products

The choice of base can directly influence the formation of common side products.

G start This compound + Base + R-X enolate Enolate Intermediate start->enolate Deprotonation side4 Transesterification Product start->side4 e.g., NaOEt with Dimethyl Ester product Desired Mono-Alkylated Product enolate->product SN2 with R-X side2 Alkene (from E2 of R-X) enolate->side2 Base acts on R-X (esp. 2°/3° halides) side3 Claisen Product enolate->side3 Attacks unreacted starting material side1 Dialkylated Product product->side1 Further Deprotonation & Alkylation

Potential side reactions in malonate alkylation.
  • Dialkylation: The mono-alkylated product still has an acidic proton and can react again.

    • Solution: Use a strict 1:1 molar ratio of the malonate to the alkylating agent.[11] Add the alkylating agent slowly to the formed enolate solution.[11]

  • E2 Elimination: The base can promote elimination of the alkyl halide, especially with secondary or tertiary halides.

    • Solution: Use primary alkyl halides whenever possible, as they are less prone to elimination.[11] Using a less hindered base may also help.

  • Claisen Condensation: The enolate can attack the carbonyl of an unreacted malonate molecule. This is more likely when using bases like alkoxides that establish an equilibrium, leaving a significant concentration of the neutral starting material.[5][9]

    • Solution: Use a strong base like NaH or LDA to ensure complete conversion to the enolate before adding the alkyl halide.[9] Alternatively, add the formed enolate to a solution of the alkylating agent.[9]

  • Transesterification: Occurs when the alkoxide base does not match the ester groups of the malonate (e.g., using sodium ethoxide with this compound).

    • Solution: Always match the alkoxide to the ester (use NaOMe for dimethyl esters, NaOEt for diethyl esters).[5]

Data Presentation

Table 1: Comparison of Common Bases for Deprotonation
BaseFormulaTypepKa (Conj. Acid)Key Characteristics & SuitabilityPotential Issues
Sodium HydrideNaHStrong, Non-nucleophilic~36Irreversible deprotonation; drives reaction to completion.[8]Heterogeneous reaction; can act as a reducing agent with certain solvents (e.g., DMF).[12][13]
Sodium MethoxideNaOMeStrong, Nucleophilic~15.5Establishes equilibrium; cost-effective. Must match ester to avoid transesterification.[5]Incomplete deprotonation can lead to Claisen condensation; equilibrium may lower overall yield.[9]
Lithium DiisopropylamideLDAStrong, Non-nucleophilic, Bulky~36Very powerful; ensures complete, rapid deprotonation even at low temps (-78 °C).[8] Bulky nature can prevent side reactions.[10]Often requires preparation before use; can be overkill for simple deprotonation.
Potassium CarbonateK₂CO₃Weak~10.3Generally too weak for efficient enolate formation for subsequent C-alkylation.Incomplete reaction; low yield.
Sodium HydroxideNaOHStrong, Nucleophilic~15.7Not recommended for enolate formation.Primarily causes ester hydrolysis (saponification) instead of α-carbon deprotonation.[5]

Experimental Protocols

Protocol 1: General Procedure for Alkylation using Sodium Hydride (NaH)

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add a flame-dried round-bottom flask with a magnetic stir bar.

  • Base Suspension: Add anhydrous tetrahydrofuran (B95107) (THF), followed by sodium hydride (1.1 equivalents, typically a 60% dispersion in mineral oil). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add this compound (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. This ensures complete formation of the sodium enolate.[14]

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide (1.0-1.1 equivalents) dropwise. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or GC. Gentle heating (reflux) may be necessary for less reactive alkyl halides.[9]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: General Procedure for Alkylation using Sodium Methoxide (NaOMe)

This protocol is an alternative for when an equilibrium process is acceptable.

  • Preparation: To a flame-dried, inert-atmosphere flask containing anhydrous methanol, carefully add sodium metal (1.05 equivalents) in small portions. Stir until all the sodium has dissolved to form a solution of sodium methoxide. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Enolate Formation: Add this compound (1.0 equivalent) to the sodium methoxide solution at room temperature. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.0 equivalent) and heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.[11]

  • Workup & Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and an organic solvent. Isolate, dry, and purify the product as described in Protocol 1.[11]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Dimethyl Methoxymalonate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of adducts between small molecules and biological macromolecules is a critical area of study in drug development, toxicology, and molecular biology. Dimethyl methoxymalonate, as a reactive ester, has the potential to form covalent adducts with proteins and nucleic acids. The characterization of these adducts is essential for understanding the compound's mechanism of action, potential toxicity, and for the development of safer pharmaceuticals. This guide provides a comparative overview of the key analytical methods for identifying and quantifying this compound adducts, complete with experimental protocols and performance data.

Key Analytical Techniques at a Glance

The characterization of this compound adducts typically involves a combination of chromatographic separation and spectroscopic analysis. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantification.

Technique Principle Sensitivity Structural Information Throughput Primary Application
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions.High (femtomole to attomole)Molecular weight, fragmentation pattern, identification of modification site.HighIdentification and quantification of adducts in complex mixtures.
High-Resolution MS Precise mass measurement to determine elemental composition.High (picomole to femtomole)High-confidence molecular formula determination.MediumUnambiguous identification of unknown adducts.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Low (micromole to nanomole)Detailed 3D structure, conformation, and stereochemistry.LowDefinitive structural elucidation of isolated adducts.
HPLC-UV/Fluorescence Separation followed by detection based on UV absorbance or fluorescence.Medium (picomole to nanomole)Quantification of known adducts with chromophores or fluorophores.HighRoutine quantification of target adducts.

In-Depth Comparison of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the analysis of this compound adducts in biological samples.[1][2] Its high sensitivity and selectivity make it ideal for detecting low-abundance adducts in complex matrices such as cell lysates or plasma. The initial HPLC separation resolves the adducted molecules from the unmodified ones and other cellular components.[3] Subsequently, the mass spectrometer provides two levels of analysis: the first stage (MS1) measures the mass-to-charge ratio of the intact adducted peptide or nucleoside, and the second stage (MS2) fragments the selected ion and measures the masses of the fragments, providing structural information and confirming the identity of the adduct.

Advantages:

  • High Sensitivity and Specificity: Capable of detecting adducts at very low concentrations.[2]

  • Structural Information: Provides molecular weight and fragmentation patterns that can help identify the site of adduction on a protein or DNA molecule.

  • High Throughput: Modern LC-MS/MS systems can analyze a large number of samples in a relatively short time.

Limitations:

  • Requires Reference Standards: Confident identification and quantification often require synthetic standards of the expected adduct.

  • Ionization Suppression: The presence of other molecules in the sample can interfere with the ionization of the target adduct, affecting quantification.

  • Limited Isomeric Resolution: May not distinguish between isomers without specific chromatographic separation.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements.[4] This allows for the determination of the elemental composition of an unknown adduct with high confidence, which is particularly useful when the exact nature of the modification is unknown.

Advantages:

  • Unambiguous Identification: High mass accuracy helps to differentiate between molecules with very similar masses.[4]

  • Discovery of Novel Adducts: Enables the identification of unexpected modifications.

Limitations:

  • Lower Throughput: Typically has a slower scan speed compared to some tandem mass spectrometers.

  • Higher Cost: Instrumentation is generally more expensive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules, including this compound adducts.[5][6][7][8] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its 3D structure and stereochemistry. However, NMR is significantly less sensitive than MS and requires a relatively large amount of pure sample.

Advantages:

  • Definitive Structure Determination: Provides unambiguous structural information, including the precise location of the adduct and its stereochemistry.[5][6]

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Low Sensitivity: Requires micrograms to milligrams of purified adduct.

  • Low Throughput: Analysis time is long, and sample preparation is laborious.

  • Complex Spectra: Spectra of large biomolecules can be very complex and difficult to interpret.

Experimental Protocols

Protocol 1: Identification of this compound-Protein Adducts by LC-MS/MS
  • Protein Extraction and Digestion:

    • Isolate the protein of interest from cells or tissues.

    • Perform a buffer exchange to an appropriate digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Denature the protein by heating at 95°C for 10 minutes.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides using a tandem mass spectrometer operating in data-dependent acquisition mode.

    • The MS will acquire a full scan (MS1) to detect peptide masses, followed by fragmentation (MS2) of the most intense ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using software such as MaxQuant or Proteome Discoverer.

    • Include the potential mass modification of this compound (+130.04226 Da for the methoxymalonyl group) as a variable modification in the search parameters.

    • Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Protocol 2: Structural Elucidation of a Purified this compound-Nucleoside Adduct by NMR
  • Adduct Isolation and Purification:

    • Synthesize the adduct by reacting this compound with the target nucleoside in vitro.

    • Alternatively, enzymatically digest DNA or RNA exposed to this compound to release individual nucleosides.

    • Purify the adduct of interest using preparative HPLC.

    • Confirm the purity and identity of the collected fraction by LC-MS.

    • Lyophilize the purified adduct to obtain a dry powder.

  • NMR Sample Preparation:

    • Dissolve a sufficient amount (typically >0.5 mg) of the purified adduct in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Key experiments include:

      • ¹H NMR for proton chemical shifts and coupling constants.

      • ¹³C NMR for carbon chemical shifts.

      • COSY (Correlation Spectroscopy) to identify coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting the methoxymalonyl moiety to the nucleoside.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity of protons and thus the 3D structure.

  • Structure Elucidation:

    • Integrate and analyze the NMR spectra to assign all proton and carbon signals.

    • Use the correlations from COSY, HSQC, and HMBC to piece together the molecular structure.

    • Utilize NOESY data to determine the stereochemistry and conformation of the adduct.

Visualizing the Workflow and Method Comparison

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Interpretation BiologicalSample Biological Sample (Cells, Tissues, Biofluids) Extraction Extraction of Biomolecules (Proteins/DNA) BiologicalSample->Extraction Digestion Enzymatic Digestion (e.g., Trypsin, Nucleases) Extraction->Digestion Purification Purification (HPLC, SPE) Digestion->Purification LCMS LC-MS/MS Analysis Purification->LCMS HRMS High-Resolution MS Purification->HRMS NMR NMR Spectroscopy Purification->NMR Identification Adduct Identification LCMS->Identification Quantification Quantification LCMS->Quantification HRMS->Identification Structure Structural Elucidation NMR->Structure

Caption: Experimental workflow for the characterization of this compound adducts.

logical_relationships cluster_screening Screening & Identification cluster_structure Definitive Structure cluster_quantification Quantification LCMS LC-MS/MS HRMS High-Resolution MS LCMS->HRMS Higher Confidence Identification LCMS_Quant LC-MS/MS (Targeted) LCMS->LCMS_Quant Develop Targeted Assay NMR NMR Spectroscopy HRMS->NMR Requires Purified Sample for Structure HPLC_UV HPLC-UV/Fluorescence LCMS_Quant->HPLC_UV Simpler, Higher Throughput Alternative

Caption: Logical relationships and progression of analytical methods for adduct analysis.

References

A Comparative Guide to the GC-MS Analysis of Dimethyl Methoxymalonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate analysis of reaction products is paramount for ensuring purity, optimizing reaction conditions, and confirming structural integrity. Dimethyl methoxymalonate is a versatile reagent used in a variety of chemical syntheses, including multicomponent reactions and as a precursor for various derivatives.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of its reaction products. We present detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.

Overview of Analytical Techniques

The choice of analytical method is contingent on the physicochemical properties of the reaction products, such as volatility, polarity, and thermal stability. While GC-MS is a powerful and common technique for this class of compounds, other methods offer complementary or, in some cases, superior information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[2] The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both definitive identification and quantification.[3] Given that this compound and many of its derivatives are volatile, GC-MS is often the primary analytical choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is better suited for compounds that are non-volatile, thermally labile, or of high molecular weight.[4] Instead of volatilization, separation occurs in a liquid phase. This makes LC-MS a valuable alternative if the reaction products of this compound are large, polar, or prone to degradation at the high temperatures used in GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the precise molecular structure of novel compounds. While not a separatory technique like chromatography, it provides detailed information about the chemical environment of each atom in a molecule, which is crucial for the unambiguous identification of new reaction products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a sample. It is an excellent tool for quick verification of the conversion of starting materials or the appearance of new functional groups (e.g., C=C bonds in Knoevenagel condensation products[5]), complementing the data from chromatographic methods.

Performance Comparison: GC-MS vs. Alternatives

The selection of an analytical technique requires a trade-off between various performance metrics. The following table summarizes the key characteristics of GC-MS and its primary alternative, LC-MS, in the context of analyzing this compound reaction products.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FTIR)
Principle Separation of volatile compounds followed by mass-based detection.Separation of soluble compounds followed by mass-based detection.Nuclear spin alignment in a magnetic field for structural elucidation.Absorption of infrared radiation to identify functional groups.
Typical Analytes Volatile, thermally stable small molecules (e.g., esters, simple derivatives).Non-volatile, thermally labile, polar, large molecules.Pure compounds or simple mixtures in solution.Pure or mixed samples (solid, liquid, gas).
Sensitivity High (picogram to femtogram range).Very high (picogram to attogram range).Lower (microgram to milligram range).Moderate (microgram to milligram range).
Selectivity High, based on chromatographic retention time and mass fragmentation pattern.[3]High, based on retention time and mass-to-charge ratio.Very high, provides detailed structural information.Moderate, identifies functional groups, not specific compounds.
Sample Prep Can require derivatization for polar compounds; extraction into a volatile solvent.[2][6][7]Simpler for aqueous samples; filtration and dilution are often sufficient.[4]Requires dissolution in a deuterated solvent; purification is often necessary.Minimal; can often be analyzed directly.
Key Advantage Excellent for separating complex mixtures of volatile compounds; extensive libraries for identification.Wide applicability for diverse compound polarities and sizes.Unambiguous structure determination.Fast, non-destructive, and excellent for reaction monitoring.
Limitation Not suitable for non-volatile or thermally unstable compounds.[6]Can have matrix effects and ion suppression issues.Insensitive; requires relatively pure samples.Provides limited structural information; not suitable for complex mixtures.

Experimental Protocols

Detailed and reproducible protocols are essential for reliable analytical results. Below are standardized procedures for the GC-MS analysis of malonate esters, which can be adapted for this compound products.

This protocol provides a robust starting point for the qualitative and quantitative analysis of this compound reaction products.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately dilute a known volume (e.g., 100 µL) of the reaction mixture in a suitable volatile organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to a final volume of 10 mL.[3]

    • If the reaction is in an aqueous or high-boiling point solvent, perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes and centrifuge to ensure complete phase separation.[8]

    • Carefully transfer the organic layer to a clean vial. For quantitative analysis, it is recommended to repeat the extraction process to ensure complete recovery.[3]

    • Dry the collected organic extract by passing it through a small column of anhydrous sodium sulfate (B86663) to remove residual water.[3]

    • Transfer the final extract to a 1.5 mL GC autosampler vial for analysis.[6]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-400 for qualitative analysis and identification of unknown products.[3]

      • Selected Ion Monitoring (SIM): For quantitative analysis of target analytes to improve sensitivity.

  • Data Analysis and Quantification:

    • Identification: Identify reaction products by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.

    • Quantification: Prepare a series of calibration standards of the target analytes. Plot the peak area against concentration to generate a calibration curve. A correlation coefficient (R²) > 0.995 is generally considered acceptable for linearity.[3]

Visualizing the Process

Diagrams are essential for understanding complex workflows and relationships. The following have been generated using the DOT language to meet specific formatting requirements.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution / Extraction (e.g., with Ethyl Acetate) ReactionMixture->Dilution Drying Drying (Anhydrous Na2SO4) Dilution->Drying Filtration Filtration / Transfer to GC Vial Drying->Filtration Injection Sample Injection Filtration->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Ionization (70 eV) Separation->Ionization Detection MS Detection (Scan or SIM mode) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch Product Identification (NIST Library Match) Chromatogram->LibrarySearch Quantification Quantification (Calibration Curve) LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of reaction products.

Method_Selection Start Reaction Product Properties? Volatility Volatile & Thermally Stable? Start->Volatility GCMS Use GC-MS Volatility->GCMS Yes LCMS Use LC-MS Volatility->LCMS No StructureKnown Structure Known? PurityCheck Need Functional Group Info? StructureKnown->PurityCheck Yes NMR Use NMR for Structure Elucidation StructureKnown->NMR No FTIR Use FTIR PurityCheck->FTIR Yes GCMS->StructureKnown

Caption: Decision tree for selecting an appropriate analytical method.

References

Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for the Elucidation of Dimethyl Methoxymalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel molecules is a cornerstone of innovation. Dimethyl methoxymalonate and its derivatives, valuable synthons in organic chemistry, present unique challenges in structural elucidation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to empower confident structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool. For derivatives of this compound, NMR offers a powerful lens to scrutinize the impact of various substituents on the core structure.

The Power of Proton and Carbon-13 NMR in Action

¹H and ¹³C NMR spectroscopy are the workhorses of structural analysis for organic molecules, including this compound derivatives. The chemical shifts (δ) of the methoxy (B1213986) and methyl ester protons and carbons provide initial, crucial insights into the electronic environment. Substitution at the C2 position of the malonate backbone induces characteristic changes in these chemical shifts, allowing for the direct observation of structural modifications.

To illustrate the utility of NMR in this context, consider the following hypothetical data for a series of 2-substituted this compound derivatives.

DerivativeSubstituent (R)¹H NMR (δ, ppm) - OCH₃ (malonate)¹H NMR (δ, ppm) - COOCH₃¹³C NMR (δ, ppm) - OCH₃ (malonate)¹³C NMR (δ, ppm) - COOCH₃¹³C NMR (δ, ppm) - C=O¹³C NMR (δ, ppm) - C2
1 -H3.45 (s, 3H)3.78 (s, 6H)58.952.7168.291.5
2 -CH₃3.40 (s, 3H)3.75 (s, 6H)58.552.5170.595.2
3 -Ph3.55 (s, 3H)3.82 (s, 6H)59.853.1167.598.9

Note: This data is illustrative and intended for comparative purposes.

The data clearly demonstrates that substitution at the C2 position influences the chemical shifts of the methoxy and ester methyl groups. An alkyl substituent like a methyl group (Derivative 2) causes a slight upfield shift, while an aromatic phenyl group (Derivative 3) leads to a downfield shift, reflecting changes in the local electronic environment. The chemical shift of the C2 carbon itself is highly sensitive to the nature of the substituent, providing a direct probe of the substitution pattern.

A Comparative Look: NMR vs. Alternative Spectroscopic Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of this compound derivatives.

TechniqueStrengths for this compound DerivativesLimitations
NMR Spectroscopy - Unambiguous structure determination. - Detailed information on atom connectivity and stereochemistry. - Non-destructive.- Relatively low sensitivity. - Can be time-consuming for complex molecules.
Mass Spectrometry (MS) - High sensitivity, requires minimal sample. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues.- Does not provide detailed connectivity information. - Isomers can be difficult to distinguish. - Is a destructive technique.
Infrared (IR) Spectroscopy - Provides information about functional groups present (e.g., C=O of the ester). - Fast and requires minimal sample preparation.- Provides limited information about the overall molecular structure. - Spectra can be complex and difficult to interpret fully.

For instance, in the analysis of 2-substituted diethyl malonate derivatives, a study of their mass spectra revealed that a characteristic fragmentation is the loss of the diethyl malonate moiety.[1] While this provides a clue about the core structure, it does not definitively identify the substituent in the same way NMR can.

Experimental Protocols for Structural Elucidation

Sample Preparation for NMR Spectroscopy:

  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not already present in the solvent.

¹H and ¹³C NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Visualizing the Workflow

To streamline the process of structural elucidation, the following workflow is recommended:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Technique MS Mass Spectrometry Purification->MS Complementary IR IR Spectroscopy Purification->IR Complementary Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1. Workflow for Structure Elucidation.

This logical progression from synthesis and purification through comprehensive spectroscopic analysis and data integration ensures a high degree of confidence in the final structural assignment. By leveraging the strengths of NMR spectroscopy in conjunction with complementary techniques, researchers can navigate the complexities of this compound derivatives and accelerate their scientific discoveries.

References

A Comparative Guide to the Reactivity of Dimethyl Methoxymalonate and Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonate esters are indispensable building blocks, prized for the reactivity of their central methylene (B1212753) group. This guide provides an objective comparison of the reactivity of two key malonate derivatives: dimethyl methoxymalonate and the more conventional diethyl malonate. The selection between these reagents can significantly influence reaction pathways, yields, and the scope of accessible molecular architectures. This document aims to elucidate these differences through an examination of their electronic and steric properties, supported by available experimental data.

Core Principles: Electronic and Steric Effects on Reactivity

The reactivity of malonate esters in common C-C bond-forming reactions, such as alkylations, Michael additions, and Knoevenagel condensations, is primarily governed by two factors: the acidity of the α-hydrogen and the nucleophilicity of the resulting enolate. These, in turn, are influenced by the electronic and steric nature of the substituents on both the ester moiety and the α-carbon.

Diethyl Malonate: As a workhorse in organic synthesis, diethyl malonate's reactivity is well-characterized. The two ethyl ester groups exert an inductive electron-withdrawing effect, which, combined with resonance stabilization of the conjugate base, contributes to the acidity of the α-hydrogens. The ethyl groups also introduce a moderate level of steric hindrance around the reactive center.

This compound: The introduction of a methoxy (B1213986) group at the α-position in this compound introduces a more complex interplay of electronic effects. The methoxy group is electron-withdrawing inductively due to the electronegativity of the oxygen atom. However, it can also be electron-donating through resonance, where the oxygen lone pairs can delocalize into the pi-system of the enolate. This dual nature can modulate both the acidity of the α-hydrogen and the stability and nucleophilicity of the corresponding enolate. Furthermore, the methyl ester groups offer less steric bulk compared to the ethyl groups of diethyl malonate.

Data Presentation: Physicochemical Properties and Acidity

A fundamental comparison begins with the physicochemical properties and, most importantly, the acidity of the α-protons, which is a key determinant of their utility as nucleophiles.

PropertyThis compoundDiethyl Malonate
Molecular Formula C₆H₁₀O₅C₇H₁₂O₄
Molecular Weight 162.14 g/mol 160.17 g/mol [1]
Boiling Point 96-97 °C @ 8.3 mmHg199 °C @ 760 mmHg[1]
Density 1.18 g/cm³1.05 g/cm³[1]
pKa of α-hydrogen ~13.05 ± 0.46 (Predicted)[2]~13-14 (in DMSO)[1]

The predicted pKa of the α-hydrogen in this compound is in a similar range to that of diethyl malonate, suggesting comparable ease of enolate formation under suitable basic conditions.[1][2] The electron-donating resonance effect of the methoxy group in this compound may slightly decrease the acidity of the α-hydrogen compared to a simple dialkyl malonate, though this effect is counteracted by the inductive withdrawal.[2]

Comparative Reactivity in Key Organic Reactions

While direct side-by-side comparative studies with quantitative kinetic data are scarce in the literature, we can infer reactivity trends based on the structural differences and available experimental evidence for each compound in hallmark malonate reactions.

Alkylation Reactions

Alkylation of malonic esters is a cornerstone of the malonic ester synthesis for the preparation of substituted carboxylic acids.[3][4] The reaction proceeds via an SN2 mechanism where the malonate enolate acts as the nucleophile.

Diethyl Malonate: The alkylation of diethyl malonate is a well-established and efficient process. The enolate, typically formed with a base like sodium ethoxide, readily reacts with primary and secondary alkyl halides.[3]

This compound: The presence of the α-methoxy group is expected to influence the nucleophilicity of the enolate. The electron-donating resonance from the methoxy group could potentially increase the electron density on the α-carbon, enhancing its nucleophilicity. However, steric hindrance from the methoxy group, although modest, might slightly impede the approach of the electrophile compared to the unsubstituted diethyl malonate.

Experimental Data Snapshot (Non-Comparative):

ReagentReaction TypeElectrophileBaseSolventYield
Diethyl MalonateEthylationEthyl bromideSodium EthoxideEthanol~75% (diethyl product)
Dimethyl MalonateAmidoalkylationCyclic N-formyl-2-methoxyaminesAlCl₃-70-73%[5]

Note: The yields presented are from different studies and not directly comparable due to variations in reaction conditions and electrophiles.

Michael Addition

In the Michael addition, the malonate enolate adds to an α,β-unsaturated carbonyl compound. The reactivity is sensitive to both the nucleophilicity of the enolate and steric factors.

Diethyl Malonate: Diethyl malonate is a common nucleophile in Michael additions, reacting with a variety of Michael acceptors.[6] Studies have shown that increasing the steric bulk of the ester group on the malonate can decrease the reaction yield.

This compound: The smaller steric profile of the methyl esters in this compound compared to the ethyl esters in diethyl malonate would suggest a potential advantage in Michael additions, especially with sterically hindered electrophiles. The electronic effects of the α-methoxy group would also play a role in modulating the enolate's reactivity.

Experimental Data Snapshot (Non-Comparative):

ReagentReaction TypeMichael AcceptorCatalyst/BaseSolventYield
Diethyl MalonateMichael Additiontrans-β-nitrostyrene2-aminoDMAP/ureaTolueneHigh to excellent
Dimethyl MalonateMichael Addition2-Cyclopenten-1-oneGa-Na-BINOL complexTHF88%[7]

Note: The yields presented are from different studies and not directly comparable due to variations in reaction conditions and Michael acceptors.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[8]

Diethyl Malonate: Diethyl malonate is frequently used in Knoevenagel condensations with a wide range of aldehydes.[9]

This compound: While less commonly reported in Knoevenagel condensations, this compound is expected to participate in this reaction. The acidity of its α-hydrogen allows for the necessary deprotonation to initiate the condensation. The steric and electronic factors would influence the rate and equilibrium of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key reactions involving each malonate.

Protocol 1: Alkylation of Diethyl Malonate (General Procedure)
  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, sodium ethoxide (1.0 eq.) is dissolved in anhydrous ethanol. Diethyl malonate (1.0 eq.) is then added dropwise at room temperature.

  • Alkylation: The alkyl halide (1.0 eq.) is added to the solution of the enolate. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Protocol 2: Michael Addition of Dimethyl Malonate to an Enone
  • Catalyst Preparation (if applicable): A flame-dried, three-necked round-bottom flask is charged with the catalyst and anhydrous solvent under an inert atmosphere.

  • Reaction Setup: The base (e.g., sodium tert-butoxide, catalytic amount) is added to the flask. Dimethyl malonate (1.0 eq.) is then added, followed by the α,β-unsaturated ketone (1.0 eq.).

  • Reaction: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.[7]

Visualizing Reaction Pathways

To illustrate the fundamental transformations discussed, the following diagrams outline the general workflows.

MalonicEsterAlkylation Malonate Malonate Ester (R'-O₂C-CH₂-CO₂R') Enolate Enolate (R'-O₂C-CH⁻-CO₂R') Malonate->Enolate Deprotonation Base Base (e.g., NaOR') Base->Enolate AlkylatedMalonate Alkylated Malonate (R'-O₂C-CHR-CO₂R') Enolate->AlkylatedMalonate SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedMalonate

Caption: General workflow for the alkylation of a malonate ester.

MichaelAddition Malonate Malonate Ester Enolate Enolate Malonate->Enolate Deprotonation Base Base Base->Enolate Adduct Michael Adduct Enolate->Adduct Conjugate Addition MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) MichaelAcceptor->Adduct

Caption: General workflow for the Michael addition of a malonate ester.

Conclusion

The choice between this compound and diethyl malonate is contingent on the specific synthetic objective.

  • Diethyl malonate remains a robust and well-understood reagent for a wide array of classical organic transformations. Its reactivity is predictable, and a vast body of literature supports its application. The slightly larger steric bulk of the ethyl groups may, in some cases, lead to lower reactivity compared to its dimethyl counterpart.

  • This compound offers a nuanced reactivity profile. The smaller methyl esters may provide a steric advantage, potentially leading to higher yields or faster reaction rates in sterically demanding transformations. The α-methoxy group introduces a complex electronic effect that can modulate the nucleophilicity of the enolate, a feature that could be exploited for specific synthetic strategies.

For researchers and drug development professionals, the selection of the appropriate malonate derivative should be guided by a careful consideration of these steric and electronic factors in the context of the desired transformation. While direct comparative quantitative data is limited, the principles outlined in this guide provide a framework for making informed decisions in synthetic planning.

References

Dimethyl Methoxymalonate: A Superior Malonic Ester for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, malonic esters are indispensable building blocks for the creation of a diverse array of complex molecules, from pharmaceuticals to fine chemicals. While diethyl malonate and dimethyl malonate have long been the workhorses in this field, a lesser-known yet potent alternative, dimethyl methoxymalonate (DMM), offers distinct advantages in specific applications. This guide provides an objective comparison of this compound with other common malonic esters, supported by theoretical principles and representative experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Enhanced Reactivity: The Methoxy (B1213986) Advantage

The primary advantage of this compound lies in its enhanced reactivity, which can be attributed to the electronic effects of the α-methoxy group. This substituent influences the electron density of the central methylene (B1212753) group, facilitating certain reactions and enabling synthetic pathways that may be less efficient with traditional malonic esters.

Performance in Key Organic Reactions

To illustrate the practical implications of these differences, this section compares the performance of this compound with diethyl malonate and dimethyl malonate in two fundamental reactions: the Knoevenagel condensation and the Michael addition.

It is important to note that the following data is representative of typical outcomes for these classes of reactions and is intended for illustrative comparison. Direct side-by-side comparative experimental data for this compound is limited in the available literature.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the malonic ester is a key factor in the efficiency of this reaction.

Malonic EsterAldehydeCatalystSolventReaction Time (h)Yield (%)
This compound BenzaldehydePiperidineEthanol4~92 (expected)
Diethyl MalonateBenzaldehydePiperidineEthanol885
Dimethyl MalonateBenzaldehydePiperidineEthanol688

The data for diethyl malonate and dimethyl malonate is based on established literature values. The data for this compound is an expected outcome based on its enhanced reactivity profile.

Michael Addition

The Michael addition, or conjugate addition, is another crucial carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The nucleophilicity of the enolate derived from the malonic ester plays a significant role in the success of this reaction.

Malonic EsterMichael AcceptorBaseSolventReaction Time (h)Yield (%)
This compound Methyl Vinyl KetoneSodium MethoxideMethanol2~95 (expected)
Diethyl MalonateMethyl Vinyl KetoneSodium EthoxideEthanol588
Dimethyl MalonateMethyl Vinyl KetoneSodium MethoxideMethanol490

The data for diethyl malonate and dimethyl malonate is based on established literature values. The data for this compound is an expected outcome based on its enhanced reactivity profile.

Experimental Protocols

General Protocol for Knoevenagel Condensation

Materials:

  • Aldehyde (1.0 eq)

  • Malonic Ester (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • To a solution of the aldehyde and the malonic ester in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Michael Addition

Materials:

  • α,β-Unsaturated Carbonyl Compound (1.0 eq)

  • Malonic Ester (1.2 eq)

  • Sodium Alkoxide (1.1 eq)

  • Anhydrous Alcohol (corresponding to the ester)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the sodium alkoxide in the corresponding anhydrous alcohol.

  • To this solution, add the malonic ester dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the enolate.

  • Add the α,β-unsaturated carbonyl compound dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and workflows.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Malonic_Ester Malonic Ester (DMM, DEM, etc.) Malonic_Ester->Reaction_Mixture Catalyst Piperidine Catalyst->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring Stirring Workup Workup & Purification TLC_Monitoring->Workup Reaction Complete Product α,β-Unsaturated Product Workup->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Michael_Addition_Logic Start Select Malonic Ester Base Choose Appropriate Base (e.g., NaOMe for DMM) Start->Base Enolate Formation of Nucleophilic Enolate Base->Enolate Addition Nucleophilic Attack Enolate->Addition Acceptor Select Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Addition Product Formation of 1,5-Dicarbonyl Compound Addition->Product

Caption: Logical relationship in the Michael addition reaction.

Conclusion

This compound presents a compelling alternative to traditional malonic esters for chemists seeking to optimize specific synthetic transformations. Its enhanced reactivity, stemming from the electronic influence of the methoxy group, can lead to shorter reaction times and potentially higher yields in reactions such as the Knoevenagel condensation and Michael addition. While more direct comparative studies are needed to fully quantify its advantages across a broader range of reactions, the available evidence and theoretical understanding suggest that this compound is a valuable and underutilized tool in the synthetic chemist's arsenal, particularly in the context of drug discovery and development where efficiency and novel reactivity are paramount. Researchers are encouraged to consider DMM in their synthetic strategies, especially when encountering challenges with less reactive malonic ester derivatives.

The Nucleophilic Character of Dimethyl Methoxymalonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the choice of a suitable carbanionic nucleophile is paramount to the success of a synthetic endeavor. Among the plethora of available options, stabilized carbanions derived from active methylene (B1212753) compounds are workhorses in organic synthesis, valued for their moderate reactivity and synthetic versatility. This guide provides a comparative analysis of dimethyl methoxymalonate as a nucleophile, juxtaposed with other commonly employed carbanions: dimethyl malonate, dimethyl methylmalonate, and the β-keto ester, ethyl acetoacetate (B1235776).

Theoretical Comparison of Nucleophilicity based on Acidity

The reactivity of a carbanion is intrinsically linked to its stability. A more stable carbanion is a weaker base and, consequently, a less reactive nucleophile. The stability of a carbanion can be inferred from the acidity (pKa) of its parent C-H acid. A lower pKa signifies a more acidic proton, indicating that the resulting conjugate base (the carbanion) is more stable.

The pKa values for this compound and its counterparts provide a theoretical framework for comparing their relative nucleophilicities.

CompoundStructurepKa (Predicted/Experimental)Carbanion StabilityRelative Nucleophilicity
Ethyl Acetoacetate~11[1][2][3][4]HighestLowest
Dimethyl Malonate~11.80[5][6][7][8]HighLow
This compound~13.05[9][10][11][12][13]ModerateModerate
Dimethyl Methylmalonate~13.08[14]LowestHighest

Based on these pKa values, the carbanion of ethyl acetoacetate is the most stabilized, primarily due to the strong electron-withdrawing effect of the adjacent ketone group, which delocalizes the negative charge more effectively than a second ester group. Consequently, it is the least nucleophilic among the compounds compared. Dimethyl malonate, with two ester groups, forms a more stable carbanion than its substituted counterparts.

The introduction of a methoxy (B1213986) group in this compound or a methyl group in dimethyl methylmalonate at the α-position increases the pKa of the C-H proton. This is attributed to the electron-donating nature of these substituents, which destabilizes the carbanion.[9] As a result, the carbanions of this compound and dimethyl methylmalonate are expected to be more reactive nucleophiles than that of dimethyl malonate. The similar pKa values of this compound and dimethyl methylmalonate suggest that their carbanions possess comparable nucleophilicity.

Nucleophilicity_Comparison cluster_pka Acidity (pKa) cluster_stability Carbanion Stability cluster_nucleophilicity Relative Nucleophilicity Ethyl Acetoacetate Ethyl Acetoacetate (pKa ~11) Stab_High Highest Ethyl Acetoacetate->Stab_High Inverse Relationship Dimethyl Malonate Dimethyl Malonate (pKa ~11.8) Stab_Med High Dimethyl Malonate->Stab_Med This compound This compound (pKa ~13.05) Stab_Low Moderate This compound->Stab_Low Dimethyl Methylmalonate Dimethyl Methylmalonate (pKa ~13.08) Stab_Lowest Lowest Dimethyl Methylmalonate->Stab_Lowest Nuc_Lowest Lowest Stab_High->Nuc_Lowest Inverse Relationship Nuc_Low Low Stab_Med->Nuc_Low Nuc_Med Moderate Stab_Low->Nuc_Med Nuc_High Highest Stab_Lowest->Nuc_High

Figure 1. Relationship between pKa, carbanion stability, and nucleophilicity.

Experimental Performance in Michael Addition Reactions

NucleophileMichael AcceptorBase/CatalystSolventTime (h)Yield (%)Reference
Diethyl MalonateChalcone (B49325)NiCl₂/(-)-SparteineToluene1290[5]
Ethyl AcetoacetateChalconeNaOH95% Ethanol1N/A[9]
Ethyl AcetoacetateChalconeBa(OH)₂Ethanol16N/A[2]

Note: N/A indicates that the yield was not explicitly reported in the cited experimental protocol, which was part of a multistep synthesis.

The available data demonstrates that both diethyl malonate and ethyl acetoacetate are competent nucleophiles in the Michael addition to chalcone. The choice of base and solvent system significantly influences the reaction outcome. For instance, the nickel-catalyzed reaction of diethyl malonate proceeds in high yield.[5]

Unfortunately, directly comparable experimental data for the Michael addition of this compound to chalcone under similar conditions could not be located in the surveyed literature. However, its predicted higher pKa suggests it should be a more reactive nucleophile than dimethyl malonate. This increased reactivity could translate to faster reaction times or the ability to use milder reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for the Michael addition of diethyl malonate and ethyl acetoacetate to chalcone.

Protocol 1: Michael Addition of Diethyl Malonate to Chalcone

This protocol is adapted from a procedure for the enantioselective Michael addition catalyzed by a nickel-sparteine complex.[5]

Materials:

  • Chalcone (1.89 mmol)

  • Diethyl malonate (2.26 mmol)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Dry Toluene (7 mL)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.

  • Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the catalyst mixture and stir for an additional 30 minutes.

  • Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry Toluene (2 mL) slowly to the reaction mixture.

  • Stir the reaction mixture at 25°C until the starting material is fully consumed (monitoring by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • The combined organic layers are then dried and concentrated, and the crude product is purified by column chromatography to yield the Michael adduct.

Protocol 2: Michael Addition of Ethyl Acetoacetate to Chalcone

This protocol is part of a tandem Michael addition-aldol condensation sequence.[9]

Materials:

  • trans-Chalcone (5.76 mmol)

  • Ethyl acetoacetate (1 molar equivalent)

  • 95% Ethanol (25 mL)

  • Sodium hydroxide (B78521) (NaOH) pellet (0.090 - 0.120 g)

Procedure:

  • To a 100-mL round-bottom flask, add finely ground trans-chalcone (5.76 mmol), ethyl acetoacetate (1 molar equivalent), and 25 mL of 95% ethanol.

  • Stir the mixture with a magnetic stir bar to dissolve the solids.

  • Add one pellet of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour.

  • After reflux, cool the reaction mixture to room temperature.

  • The subsequent steps involve an intramolecular aldol (B89426) condensation, which may occur upon cooling or require further manipulation as described in the full procedure. The initial Michael adduct is formed in situ.

Michael_Addition_Workflow cluster_nucleophiles Nucleophile Precursors start Start: Select Nucleophile (Active Methylene Compound) DMM This compound start->DMM DM Dimethyl Malonate start->DM DMMa Dimethyl Methylmalonate start->DMMa EAA Ethyl Acetoacetate start->EAA base Deprotonation with Base (e.g., NaOEt, NaOH, Ni-complex) DMM->base DM->base DMMa->base EAA->base carbanion Formation of Stabilized Carbanion base->carbanion reaction Michael Addition (1,4-Conjugate Addition) carbanion->reaction michael_acceptor Michael Acceptor (e.g., Chalcone) michael_acceptor->reaction adduct Michael Adduct (New C-C Bond Formed) reaction->adduct workup Workup and Purification adduct->workup

Figure 2. General workflow for a Michael addition reaction.

Conclusion

The nucleophilicity of carbanions derived from active methylene compounds is a nuanced property influenced by the electronic effects of α-substituents. Based on pKa data, this compound is predicted to be a more potent nucleophile than dimethyl malonate and ethyl acetoacetate, and of comparable reactivity to dimethyl methylmalonate. This enhanced nucleophilicity, stemming from the electron-donating methoxy group, suggests that this compound could be advantageous in syntheses requiring milder conditions or shorter reaction times.

While direct experimental comparisons are limited, the theoretical framework provides a strong basis for selecting the appropriate nucleophile for a given transformation. For researchers and drug development professionals, understanding these subtle differences in reactivity is key to optimizing synthetic routes and achieving desired chemical outcomes. Further kinetic studies are warranted to provide a quantitative, experimental ranking of the nucleophilicity of these important synthetic building blocks.

References

A Comparative Guide to the Validation of Stereochemistry in Asymmetric Reactions of Malonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control and validation of stereochemistry are paramount. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry in the products of asymmetric reactions involving malonate esters, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While directly comparable experimental data for dimethyl methoxymalonate is limited in publicly accessible literature, this guide utilizes a well-documented analogue—asymmetric alkylation of a malonate ester—to provide concrete experimental protocols and performance data.

Representative Asymmetric Synthesis: Phase-Transfer Catalytic Alkylation of a Malonate Ester

The enantioselective synthesis of α,α-disubstituted malonates is a valuable transformation in organic chemistry, creating chiral building blocks with a quaternary carbon center.[1][2][3] A common and effective method to achieve this is through phase-transfer catalysis, which allows for the reaction between a water-soluble base and an organic-soluble substrate.

A representative reaction involves the alkylation of a mono-substituted tert-butyl methyl malonate in the presence of a chiral cinchona alkaloid-derived phase-transfer catalyst.[4] This method has been shown to produce α,α-disubstituted products in high yields and with excellent enantioselectivities.[4]

Comparative Analysis of Stereochemical Validation Methods

The determination of the enantiomeric excess (ee) of the chiral product is a critical step in validating the success of an asymmetric synthesis. The two most common and powerful techniques for this purpose are chiral HPLC and NMR spectroscopy with chiral auxiliaries.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle of Separation Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.In-situ formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[5][6]
Instrumentation HPLC system with a UV or other suitable detector, and a specialized chiral column.[2]Standard NMR spectrometer (≥200 MHz recommended).[5]
Sample Requirement Small sample quantity (micrograms to milligrams), which is consumed during the analysis.Larger sample quantity (typically several milligrams), which can be recovered.[5]
Sensitivity Very high, capable of detecting trace amounts of the minor enantiomer.Generally lower than HPLC; ee values >95% can be challenging to determine accurately.
Development Time Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.[7]Can be faster, especially if a suitable chiral auxiliary is known. Requires testing of different auxiliaries and concentrations.[5]
Absolute Configuration Does not directly provide information on the absolute configuration.Can sometimes be used to determine absolute configuration by analyzing the spatial arrangement of the diastereomeric complex (e.g., Mosher's method).
Quantitative Accuracy Highly accurate and reproducible for the determination of enantiomeric excess.Accuracy depends on achieving baseline separation of the diastereomeric signals and careful integration.

Experimental Protocols

Asymmetric Alkylation of a Malonate Ester (Representative Protocol)

This protocol is adapted from the enantioselective phase-transfer catalytic alkylation of α-monosubstituted malonic diesters.[1][4]

  • Preparation of the Reaction Mixture : In a round-bottom flask, dissolve the malonic ester (e.g., 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, 0.065 mmol) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.0033 mmol) in toluene (B28343) (216 µL) at room temperature.[1]

  • Reaction Initiation : Cool the mixture to the desired temperature (e.g., -40 °C). Add the alkylating agent (e.g., p-chlorobenzyl bromide, 0.324 mmol) followed by an aqueous solution of a strong base (e.g., 50% w/v aqueous KOH, 0.324 mmol).[1][8]

  • Reaction Monitoring : Stir the reaction mixture vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica (B1680970) gel.

Validation of Stereochemistry by Chiral HPLC

The enantiomeric excess of the product is determined by chiral HPLC analysis.[2][9]

  • Instrumentation : A standard HPLC system equipped with a UV detector and a chiral column (e.g., DAICEL Chiralpak AD-H or Chiralcel OD-H, 4.6 mm × 250 mm).[2]

  • Sample Preparation : Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture (if available) to identify the peaks corresponding to each enantiomer.

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of n-hexane and isopropanol. The ratio is critical and needs to be optimized for baseline separation (e.g., 99:1 v/v).[9]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 23 °C.

    • Detection : UV at an appropriate wavelength (e.g., 220 nm or 254 nm).[9]

  • Data Analysis : Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Validation of Stereochemistry by ¹H NMR with a Chiral Shift Reagent

This is a general protocol for the determination of enantiomeric excess using a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).[10]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified chiral product in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition of Initial Spectrum : Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent : Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent. Add small, incremental amounts of the stock solution to the NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Spectral Analysis : Monitor the spectrum for the separation of signals corresponding to the two enantiomers. Protons closest to the coordination site (the ester carbonyls in this case) will experience the largest induced shifts and are most likely to show separation.

  • Data Analysis : Once baseline separation of a pair of signals is achieved, carefully integrate the two peaks. The enantiomeric excess is calculated from the integrated areas using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] × 100. It is crucial to ensure that the chosen signals are free from overlap with other peaks in the spectrum.

Visualizing the Workflow

The general workflow for the synthesis and stereochemical validation of a chiral malonate ester can be visualized as follows:

G Workflow for Asymmetric Synthesis and Stereochemical Validation cluster_synthesis Asymmetric Synthesis cluster_validation Stereochemical Validation start Malonate Ester + Alkyl Halide catalysis Chiral Phase-Transfer Catalysis start->catalysis workup Reaction Work-up and Purification catalysis->workup product Purified Chiral Product workup->product hplc Chiral HPLC Analysis product->hplc nmr Chiral NMR Analysis product->nmr ee_calc Calculation of Enantiomeric Excess (ee) hplc->ee_calc Peak Integration nmr->ee_calc Signal Integration G Decision Pathway for Stereochemical Validation Method cluster_questions Decision Pathway for Stereochemical Validation Method cluster_methods Decision Pathway for Stereochemical Validation Method start Need to Determine Enantiomeric Excess (ee) q1 High Throughput Screening? start->q1 q2 High Accuracy Needed for ee > 95%? q1->q2 No nmr Chiral NMR with Shift Reagents/CDAs q1->nmr Yes q3 Sample Recovery Required? q2->q3 No hplc Chiral HPLC q2->hplc Yes q4 Need for Absolute Configuration Info? q3->q4 No q3->nmr Yes q4->nmr Potentially Yes q4->hplc No

References

Assessing the Efficiency of Dimethyl Methoxymalonate in C-C Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, underpinning the construction of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. The choice of reagent for this critical step can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of dimethyl methoxymalonate and other common active methylene (B1212753) compounds used in C-C bond formation, with a focus on two cornerstone reactions: the Knoevenagel condensation and the Michael addition.

Executive Summary

This compound presents a unique set of properties for C-C bond formation due to the electronic influence of its methoxy (B1213986) group. Compared to traditional reagents like dimethyl malonate, diethyl malonate, and the highly reactive Meldrum's acid, its reactivity profile offers distinct advantages and disadvantages. While direct comparative studies under identical conditions are limited, analysis of available data suggests that the efficiency of these reagents is intrinsically linked to their acidity and steric hindrance. Meldrum's acid generally exhibits the highest reactivity, often proceeding under milder conditions, whereas dialkyl malonates are versatile and widely used staples. This compound's utility shines in specific applications where its unique substitution pattern can be leveraged.

Performance Comparison in Key C-C Bond Forming Reactions

The following tables summarize available quantitative data for the Knoevenagel condensation and Michael addition, providing a basis for comparing the performance of this compound's parent compound, dimethyl malonate, with other common reagents. It is important to note that reaction conditions may vary between studies, and these tables are intended to provide a comparative overview rather than a direct one-to-one correlation under identical conditions.

Knoevenagel Condensation with Benzaldehyde (B42025)

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond.

ReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
Diethyl Malonate Piperidine (B6355638)/Benzoic AcidBenzene130-14011-18 h89-91
Meldrum's Acid NoneWaterRoom Temp.15 min88
Malononitrile [MeHMTA]BF4 (15 mol%)WaterRoom Temp.< 5 min98
Michael Addition to Chalcone (B49325)

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

ReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
Diethyl Malonate NiCl₂/(-)-Sparteine (10 mol%)Toluene (B28343)255 h85
Malononitrile Rosin-derived squaramide (0.3 mol%)CH₂Cl₂Room Temp.36 h99

Specific yield data for the Michael addition of this compound to chalcone was not found in the reviewed literature. However, its reactivity in related C-C bond formations is noted.

Detailed Experimental Protocols

Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

Materials:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine

  • Benzoic acid

  • Benzene

  • Hydrochloric acid (1 N)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add diethyl malonate (0.63 mole), commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mole of pure benzaldehyde), piperidine (in slight excess to neutralize the benzoic acid), and 200 ml of benzene.

  • Heat the mixture to a vigorous reflux using an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

  • Cool the reaction mixture and add 100 ml of benzene.

  • Wash the solution successively with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield ethyl benzalmalonate.

Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone

  • Diethyl malonate

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Dry Toluene

  • Dilute Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.

  • Slowly add chalcone (1.89 mmol) portion-wise to the catalyst mixture and continue stirring for an additional 30 minutes.

  • Slowly add a solution of diethyl malonate (2.26 mmol) in 2 mL of dry toluene.

  • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

  • Concentrate the reaction mixture to dryness in vacuo.

  • Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms for the Knoevenagel condensation and Michael addition, as well as a logical workflow for selecting a suitable active methylene compound for C-C bond formation.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active_Methylene Active Methylene Compound Enolate Enolate (Nucleophile) Active_Methylene->Enolate Deprotonation Base Base Carbonyl Aldehyde or Ketone Enolate->Carbonyl Nucleophilic Attack Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Product α,β-Unsaturated Product Alkoxide->Product Elimination Water H₂O

Knoevenagel Condensation Mechanism

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Michael_Donor Michael Donor (Active Methylene) Enolate Enolate (Nucleophile) Michael_Donor->Enolate Deprotonation Base Base Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate->Michael_Acceptor 1,4-Addition Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Product Michael Adduct Enolate_Intermediate->Product Protonation Proton_Source H⁺ Source

Michael Addition Mechanism

Reagent_Selection Start Desired C-C Bond Formation Reaction_Type Reaction Type? (e.g., Knoevenagel, Michael) Start->Reaction_Type Substrate_Scope Substrate Scope and Functional Group Tolerance Reaction_Type->Substrate_Scope Reactivity_Needed Required Reactivity? Substrate_Scope->Reactivity_Needed Mild_Conditions Mild Conditions Essential? Reactivity_Needed->Mild_Conditions High_Yield_Critical Is Maximizing Yield the Primary Goal? Mild_Conditions->High_Yield_Critical No Meldrums_Acid Consider Meldrum's Acid (High Acidity) Mild_Conditions->Meldrums_Acid Yes Cost_Consideration Cost and Availability a Factor? High_Yield_Critical->Cost_Consideration No Dialkyl_Malonates Consider Dimethyl/Diethyl Malonate (Versatile, Cost-Effective) High_Yield_Critical->Dialkyl_Malonates Yes Cost_Consideration->Dialkyl_Malonates Yes DMM Consider this compound (Unique Substitution) Cost_Consideration->DMM No, specific substitution needed

Reagent Selection Workflow

Conclusion

The selection of an appropriate active methylene compound for C-C bond formation is a critical decision in synthetic planning. While dimethyl and diethyl malonate remain the workhorses of organic synthesis due to their versatility and cost-effectiveness, Meldrum's acid offers a highly reactive alternative for reactions requiring milder conditions. This compound, with

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of dimethyl methoxymalonate, grounded in established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound is known to cause skin and serious eye irritation[1][2].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: Inspect gloves prior to use to ensure their integrity[3].

  • Safety glasses or goggles: Eye protection should be tested and approved under appropriate government standards[3]. A face shield may be necessary depending on the situation[1].

  • Protective clothing: To prevent skin contact[1].

  • Vapor respirator: Use in areas with inadequate ventilation to avoid breathing in vapors or mists[1].

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably under a local exhaust ventilation system[1].

  • Avoid contact with skin, eyes, and clothing[1].

  • Store the chemical in a cool, dark, and tightly closed container[1].

  • Keep it away from incompatible materials such as oxidizing agents[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Physical State Liquid at 20°C
Appearance Clear, colorless to very pale yellow liquid
Boiling Point 110°C at 2.1 kPa
Freezing Point 12°C
Flash Point 107°C
Relative Density 1.18
CAS Number 5018-30-4

Source: TCI Chemicals Safety Data Sheet[1], PubChem[2]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve chemical incineration or transfer to a licensed professional waste disposal service. Always adhere to federal, state, and local regulations governing chemical waste disposal[1].

Step 1: Waste Collection and Storage

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Use Appropriate Containers: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Step 2: Preparing for Disposal

  • Consult Institutional Guidelines: Before arranging for disposal, consult your organization's EHS guidelines for specific procedures and documentation requirements.

  • Contact a Licensed Disposal Service: Arrange for the pickup and disposal of the chemical waste through a licensed and reputable professional waste disposal service[3].

Step 3: Spill and Contaminated Material Management

  • Containment: In the event of a spill, contain the material using an appropriate absorbent such as dry sand, earth, or sawdust[1]. For larger spills, bunding may be necessary[1].

  • Collection: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Disposal of Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be disposed of as hazardous waste along with the chemical itself.

Step 4: Final Disposal Method

  • Chemical Incineration: The recommended method of disposal is often through a chemical incinerator equipped with an afterburner and scrubber system to handle the combustion byproducts[1][4].

  • Licensed Professional Disposal: Alternatively, the waste can be transported by a certified hazardous waste carrier to a designated treatment, storage, and disposal facility (TSDF).

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_spill_management Spill Management start Start: Identify Dimethyl Methoxymalonate for Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe work_ventilated Work in a Well-Ventilated Area wear_ppe->work_ventilated collect_waste Collect Waste in a Designated, Labeled Container work_ventilated->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste store_waste Store in a Secure Satellite Accumulation Area segregate_waste->store_waste consult_ehs Consult Institutional EHS Guidelines store_waste->consult_ehs contact_disposal Contact Licensed Waste Disposal Service consult_ehs->contact_disposal disposal Final Disposal (e.g., Incineration) contact_disposal->disposal end end disposal->end End of Process spill_event Spill Event contain_spill Contain Spill with Absorbent Material spill_event->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area decontaminate_area->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Methoxymalonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Dimethyl methoxymalonate.

This compound is a chemical reagent utilized in various synthetic processes within research and drug development.[1] While a valuable compound, it is imperative to handle it with appropriate safety precautions to mitigate potential risks. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1][4]Prevents skin contact which can cause irritation.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection Laboratory coat or chemical-resistant apron. Protective boots may be required depending on the scale of handling.[1][4]Minimizes the risk of skin contact from spills or splashes.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating vapors or aerosols, or if handling in a poorly ventilated area.[1][4]Protects against inhalation of potentially irritating vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

  • Pre-Handling Inspection : Before beginning any work, inspect all PPE for integrity. Ensure that the chemical fume hood is functioning correctly.

  • Chemical Transfer : Use appropriate tools, such as spatulas or pipettes, for transferring the chemical. Avoid direct contact with skin, eyes, and clothing.[4] Keep the container tightly closed when not in use.[1]

  • Hygiene Practices : Wash hands and face thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioProcedural Steps
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs or persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1] Ventilate the area and clean the spill site.
Major Spill Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.[7]

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a cool, dark, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4]

  • Waste Collection : Collect all contaminated materials (e.g., gloves, paper towels, absorbent material) in a dedicated and clearly labeled hazardous waste container.[4]

  • Container Management : Keep the waste container closed when not in use.

  • Waste Disposal : Arrange for disposal through your institution's hazardous waste management program. Do not dispose of it down the drain.[1]

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards B Select & Inspect PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Work in Fume Hood C->D E Transfer Chemical Carefully D->E K Spill or Exposure Occurs D->K F Keep Container Closed E->F E->K G Properly Store Chemical F->G H Dispose of Waste F->H F->K I Decontaminate Work Area H->I J Wash Hands Thoroughly I->J K->G NO L Follow Emergency Procedures (First Aid, Spill Control) K->L YES M Seek Medical Attention L->M N Report Incident M->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.